Product packaging for Hydrogen oxalate(Cat. No.:)

Hydrogen oxalate

Cat. No.: B1229204
M. Wt: 89.03 g/mol
InChI Key: MUBZPKHOEPUJKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogen oxalate (HC₂O₄⁻), also known as hydrogenoxalate or bioxalate, is the monoprotonated conjugate base of oxalic acid and a key intermediate in oxalate chemistry . This amphoteric anion can react both as an acid or a base, making it a versatile precursor and building block in scientific research . Its primary research value lies in the field of materials science, particularly in the synthesis and growth of semi-organic nonlinear optical (NLO) crystals . These materials, which combine the superior optical properties of organic molecules with the mechanical and thermal robustness of inorganic materials, are crucial for applications in photonics, optoelectronics, and laser frequency shifting . Researchers utilize this compound salts, such as lithium this compound monohydrate and ammonium this compound oxalic acid dihydrate, to develop crystals with significant second harmonic generation (SHG) efficiency and high laser damage thresholds . The mechanism of action in these applications involves the extensive hydrogen-bonding networks and delocalized π-electron systems formed within the crystal lattice, which are responsible for the strong NLO responses . Beyond photonics, this compound serves as an excellent chelating agent for metal cations, facilitating the study of metal-organic complexes and the synthesis of various metal oxalates with applications in catalysis and materials chemistry . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HO4- B1229204 Hydrogen oxalate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2HO4-

Molecular Weight

89.03 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate

InChI

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-1

InChI Key

MUBZPKHOEPUJKR-UHFFFAOYSA-M

SMILES

C(=O)(C(=O)[O-])O

Canonical SMILES

C(=O)(C(=O)[O-])O

Origin of Product

United States

Theoretical and Computational Investigations of Hydrogen Oxalate Species

Quantum Mechanical Characterization of the Hydrogen Oxalate (B1200264) Anion (HC₂O₄⁻)

Quantum mechanical methods provide a fundamental framework for understanding the intrinsic properties of the hydrogen oxalate anion in the absence of external influences.

The electronic structure of the this compound anion is characterized by a planar or near-planar geometry stabilized by a strong intramolecular hydrogen bond. mdpi.com This interaction forms a five-membered ring, a feature that significantly influences the anion's stability and reactivity. mdpi.comresearchgate.net In the gas phase, the proton is asymmetrically bound to one of the four oxygen atoms, forming a hydrogen bond with an oxygen atom on the adjacent carboxylate group. mdpi.comresearchgate.net

Bonding analysis reveals that the central C-C bond is best described as a single bond with minimal π-interaction between the two carboxylate units. wikipedia.org The delocalization of negative charge is primarily within each O-C-O group. The hydrogen bond itself is a strong, charge-assisted interaction. rsc.org Quantum-mechanical calculations have been employed to optimize the geometries of complexes involving the this compound anion, highlighting the importance of N-H···O and O-H···O interactions in its crystal structures. rsc.orgiucr.org The this compound anion can act as a key participant in supramolecular assembly, often forming extended hydrogen-bonded chains. rsc.org

The potential energy surface (PES) of the this compound anion is complex, featuring multiple stable conformers and transition states. libretexts.orgwikipedia.org The PES describes the energy of the molecule as a function of its atomic positions. libretexts.orgwikipedia.org Computational studies have identified two primary stable minima on the potential energy surface. mdpi.com

Closed-Form: A planar structure featuring a five-membered ring stabilized by an intramolecular hydrogen bond. mdpi.com This is generally the most stable conformation in the gas phase.

Open-Form: A conformation where the proton in the O-H bond points away from the other carboxylate group, with a reported O-C-C-O angle of approximately 90°. mdpi.com

In addition to these, crystal structure analyses have revealed other conformations. For instance, in the salt with naloxegol, the this compound anion adopts a twisted conformation with an O1O—C2O—C4O—O5O torsion angle of -143.3°. iucr.orgnih.goviucr.org The conformation and coordination of the this compound anion can vary significantly when bound to metal complexes, indicating considerable fluxionality. researchgate.net

The proton transfer between the two oxygen atoms within the closed-form represents a key dynamic process. Driven molecular dynamics simulations have calculated the barrier height for this intramolecular proton transfer to be approximately 2.93 to 3.4 kcal/mol at the MP2/aug-cc-pVDZ level of theory. kennesaw.eduacs.org This low energy barrier complicates the anion's spectral features and indicates that proton transfer can occur readily. kennesaw.edu

Table 1: Calculated Conformational Data for this compound Anion

Parameter Method Value Source
Proton Transfer Barrier Height MP2/aug-cc-pVDZ 2.93 kcal/mol kennesaw.edu
Proton Transfer Barrier Height MP2/aug-cc-pVDZ 3.4 kcal/mol acs.org
O-C-C-O Torsion Angle (Naloxegol Salt) X-ray Diffraction -143.3° nih.goviucr.org

Vibrational spectroscopy is a powerful tool for probing the structure and dynamics of the this compound anion, with theoretical predictions playing a crucial role in interpreting experimental spectra. surrey.ac.uk The low energy barrier for proton transfer and strong hydrogen bonding interactions lead to complex infrared (IR) spectra, particularly in the O-H stretching region. kennesaw.edu

Computational studies predict significant anharmonic effects, which are deviations from the simple harmonic oscillator model. mahendrapublications.com These effects are critical for accurately reproducing experimental vibrational frequencies. libretexts.orgnih.gov In the harmonic approximation, transitions are expected at multiples of the fundamental frequency, but anharmonicity causes these overtones to appear at slightly lower values and with reduced intensity. mahendrapublications.comlibretexts.org

Key findings from theoretical vibrational studies include:

Strong Coupling: There is a very strong coupling between the O-H stretching mode and low-frequency motions, such as C-C stretching and CCO bending. kennesaw.eduacs.org This coupling facilitates proton transfer. acs.org

Band Broadening: Due to the anharmonicity and proton transfer dynamics, the proton transfer absorption bands are significantly broadened, spanning a range of approximately 2800-3200 cm⁻¹. kennesaw.edukennesaw.edu

Frequency Shifts: Anharmonicity causes significant shifts in vibrational frequencies compared to harmonic calculations. For example, the in-plane O-H bending mode, with a harmonic frequency of 1441 cm⁻¹ (MP2/aug-cc-pVDZ), is observed experimentally and calculated with anharmonic methods to be around 1390 cm⁻¹. kennesaw.edu The inclusion of anharmonic effects is necessary to correctly analyze spectral patterns, as it can lead to the appearance of new transitions (overtones and combination bands) and redistribute the intensity of fundamental transitions. nih.gov

Table 2: Calculated Vibrational Frequencies for this compound Anion

Vibrational Mode Method Harmonic Frequency (cm⁻¹) Anharmonic Observation/Prediction (cm⁻¹) Source
OH In-Plane Bend MP2/aug-cc-pVDZ 1441 ~1390 kennesaw.edu
Proton Transfer Transition State B3LYP/aug-cc-pVDZ 1055i (imaginary) N/A kennesaw.edu
O-H Stretch Region Various N/A Broadened band (2800-3200) kennesaw.edukennesaw.edu

Conformational Analysis and Potential Energy Surface Mapping

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a workhorse for studying larger systems and processes involving the this compound anion, such as its behavior in solution and its chemical reactivity.

The structure and stability of the this compound anion are highly dependent on its environment, particularly in aqueous solutions. DFT calculations incorporating solvent models are essential for understanding these effects. researchgate.net Two main types of solvent models are used:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netsubstack.com They are computationally efficient but can fail to capture specific solute-solvent interactions like hydrogen bonding, which is a known issue for charged species. substack.comwikipedia.org

Explicit Solvent Models: In this approach, a number of individual solvent molecules (e.g., water) are included directly in the quantum mechanical calculation. researchgate.netmdpi.com This method provides a more accurate description of direct hydrogen bonding and the local solvent structure but is computationally more demanding. wikipedia.orgmdpi.com

Studies on the this compound anion have shown that an explicit solvent model is often necessary for a proper description. researchgate.net Ab initio molecular dynamics simulations reveal a subtle interplay between the intramolecular hydrogen bond of the anion and intermolecular hydrogen bonds with surrounding water molecules. researchgate.net The presence of explicit water molecules can alter the preferred conformation of the anion. researchgate.netacs.org For example, DFT calculations have shown that while the closed-ring structure is most stable in the gas phase, certain solvated clusters with an open-chain conformer can become more stable as the number of water molecules increases. researchgate.net This highlights that treating the solvent explicitly is crucial for accurately capturing the conformational dynamics of the anion in solution. researchgate.net

DFT is also used to calculate reactivity indices and analyze the frontier molecular orbitals (FMOs), which provides insight into the chemical behavior of the this compound anion. researchgate.net FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgwikipedia.org

HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. libretexts.orgresearchgate.net

LUMO: The lowest energy orbital that is empty. It represents the ability of a molecule to accept electrons, acting as an electrophile. libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap is associated with high chemical reactivity and low kinetic stability. researchgate.netresearchgate.net For the 3-nitroanilinium this compound salt, DFT (B3LYP) calculations determined a HOMO-LUMO gap of 0.153 atomic units, indicating a high degree of charge transfer and potential biological activity. researchgate.net

Local reactivity descriptors, such as the Fukui function, can also be derived from DFT calculations to predict the most reactive sites within the molecule. nih.gov This analysis helps to understand how the this compound anion will interact with other chemical species in a reaction.

Table 3: Frontier Molecular Orbital Data for a this compound System

System Method HOMO (a.u.) LUMO (a.u.) Energy Gap (a.u.) Source
3-Nitroanilinium this compound DFT (B3LYP) -0.264 -0.111 0.153 researchgate.net
3-Nitroanilinium this compound Hartree-Fock (HF) -0.344 0.028 0.372 researchgate.net

Adsorption Phenomena and Interfacial Interactions

The interaction of this compound with surfaces and interfaces is a critical area of study, with significant implications for environmental chemistry, materials science, and geochemistry. Computational studies, particularly those employing molecular dynamics (MD) and ab initio calculations, have provided detailed molecular-level insights into these phenomena.

Research focusing on the adsorption of this compound ions on mineral surfaces, such as rutile (TiO₂), has been particularly revealing. Detailed analyses using a combination of molecular dynamics, free energy calculations, and ab initio methods have been conducted on the rutile (110) surface. acs.org These studies investigated adsorption on both nonhydroxylated and hydroxylated surfaces, with surface charge densities corresponding to pH values from neutral to acidic conditions (pH ≈ 6 and 3.7, respectively). acs.org

A key finding is that outer-sphere complexes are the most energetically favorable form of adsorption for this compound. acs.org This preference is attributed to the strong hydrogen bonds formed between the this compound ions and both the surface hydroxyl groups and water molecules that are physically adsorbed on the surface. acs.org In contrast, inner-sphere complexes, where the ion directly binds to the surface, were found to be less stable. The most stable inner-sphere configuration, a monodentate complex, was calculated to be approximately 15 kJ/mol higher in energy and was separated by a significant energy barrier. acs.org Other potential inner-sphere structures, such as bidentate and chelate complexes, were determined to be unstable through both classical and ab initio modeling. acs.org

A crucial aspect of accurately modeling these interfacial interactions is the treatment of electrostatic forces. Studies have shown that using nominal integer charges for ions can exaggerate the strength of ion-water interactions. acs.orgacs.org Consequently, more accurate models employ charges that are scaled to about 75% of their nominal values, a method consistent with electronic continuum theory and specific parameterization for oxalate and this compound ions. acs.orgacs.org This approach leads to better agreement with experimental adsorption data and advanced surface complexation models like the CD-MUSIC model. acs.org

Further investigations on titanium dioxide particle films have correlated the adsorption of oxalate with changes in the electronic properties of the substrate. In situ infrared spectroscopy on UV-irradiated TiO₂ films revealed a link between the presence of adsorbed oxalate, the formation of shallow electron traps, and the behavior of interfacial water molecules. acs.org

Interaction Type Key Findings Computational Methods
Adsorption on Rutile (110) Outer-sphere complexes are energetically favored over inner-sphere complexes. acs.orgMolecular Dynamics (MD), Free Energy Calculations, Ab Initio Calculations
Hydrogen Bonding Strong H-bonds form between this compound, surface hydroxyls, and physisorbed water. acs.orgMD, Ab Initio Calculations
Complex Stability Monodentate inner-sphere complexes are ~15 kJ/mol less stable than outer-sphere complexes; bidentate/chelate complexes are unstable. acs.orgClassical and Ab Initio Modeling
Electrostatic Modeling Scaled charges (≈75% of nominal) are necessary for accurate representation of ion-water interactions. acs.orgacs.orgElectronic Continuum Theory, Force Field Parameterization
TiO₂ Interfacial Phenomena Adsorption of oxalate is correlated with the formation of shallow electron traps and changes in interfacial water under UV irradiation. acs.orgIn Situ Infrared Spectroscopy

Molecular Dynamics Simulations of this compound in Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ions in solution, providing a dynamic picture of molecular interactions. For this compound, MD studies have been instrumental in characterizing its dynamics in aqueous environments, including its solvation structure, ion pairing behavior, and proton transfer mechanisms.

Aqueous Solution Dynamics and Hydrogen Bonding Network Characterization

The structure and dynamics of the this compound anion in water are governed by a delicate balance between intramolecular and intermolecular forces. researchgate.net Computational studies combining ab initio quantum chemical calculations with Born-Oppenheimer molecular dynamics (BOMD) have explored the potential energy surface of the anion in both the gas phase and in microsolvated environments with up to 32 explicit water molecules. researchgate.net These simulations revealed that the conformation of the this compound anion is highly dependent on the number of water molecules in its solvation shell. researchgate.net An explicit solvent model is therefore essential for an accurate description, as it captures the intricate interplay between the internal hydrogen bond of the anion and the hydrogen bonds it forms with the surrounding water molecules. researchgate.net

To facilitate larger-scale classical molecular dynamics (CMD) simulations, force fields for the this compound anion have been developed. These models are often parameterized against higher-level AIMD data to ensure accuracy. researchgate.netmdpi.com A common refinement in these force fields is the use of scaled ionic charges to better represent the anion-water interactions, which can be overestimated by standard models. researchgate.net

The presence of solutes like this compound alters the natural hydrogen-bonding network of bulk water. acs.org MD simulations allow for detailed characterization of this network through the analysis of radial distribution functions, coordination numbers, and the lifetime of hydrogen bonds between the solute and solvent. mdpi.compku.edu.cn These analyses show that ions can induce a more ordered, rigid structure in the surrounding water molecules compared to the bulk solvent. mdpi.com

Simulation Aspect Key Findings Methodology
Solvation Structure The conformation of this compound is strongly influenced by the explicit water molecules in its solvation shell. researchgate.netAb Initio Quantum Chemistry, Born-Oppenheimer MD (BOMD)
Solvent Model An explicit solvent model is necessary to correctly capture the balance between intramolecular and intermolecular hydrogen bonds. researchgate.netMicrosolvation with up to 32 water molecules
Force Field Development Force fields for Classical MD (CMD) have been developed and parameterized against Ab Initio MD (AIMD) data, often using scaled charges. researchgate.netmdpi.comCMD, AIMD, Scaled Charges (ECCR)
Hydrogen Bond Network This compound alters the structure and dynamics of the surrounding water network. acs.orgmdpi.comAnalysis of radial distribution functions, H-bond lifetimes

Ion Pairing and Association Dynamics

In solution, anions like this compound can associate with cations to form ion pairs. The dynamics of this process, including the formation and dissociation of contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and fully solvated ions, are crucial for understanding solution conductivity and reactivity. Molecular dynamics simulations, particularly those using polarizable force fields or ab initio methods, provide insight into these dynamics.

The development of accurate force fields is paramount. As with solvation dynamics, models for this compound that use scaled charges provide a more realistic description of ion-ion and ion-water interactions. acs.orgresearchgate.net Studies have shown that fixed-charge models with nominal integer charges tend to over-bind ions, leading to an inaccurate representation of ion pairing equilibria. acs.org The electronic continuum correction (ECCR) approach is one method used to systematically scale charges, improving agreement with experimental data and AIMD simulations. researchgate.net

Enhanced sampling MD techniques, such as umbrella sampling, can be used to calculate the potential of mean force (PMF) or free energy profile along the ion-ion separation coordinate. This profile reveals the relative stability of different ion pair configurations (CIP and SSIP) and the energy barriers between them. For instance, simulations of lithium bis(oxalate)borate have shown that while contact ion pairs are the most stable state, the barriers for dissociation are relatively low, indicating fast ion pairing and unpairing dynamics. mdpi.com The free energy profiles also show that partially separated pairs can have energies close to those of solvent-separated pairs, which has important implications for ion transport mechanisms. mdpi.com Theoretical studies on other systems have used transition rate theories (e.g., Kramers and Grote-Hynes) to predict solvent effects on the kinetic features of ion-pair association. science.gov

System/Parameter Finding Simulation Technique
Force Field Charges Scaled charges are crucial to avoid overestimation of ion-water and ion-ion interactions. acs.orgresearchgate.netClassical Molecular Dynamics (CMD) with ECCR
Free Energy of Dissociation Low kinetic barriers between contact and solvent-separated ion pairs indicate fast association/dissociation dynamics. mdpi.comUmbrella Sampling MD, Potential of Mean Force (PMF)
Ion Pair Stability Contact Ion Pairs (CIP) are often the most stable, followed by Solvent-Separated Ion Pairs (SSIP). mdpi.comEnhanced Sampling MD
Association Kinetics Solvent properties significantly influence the rates of ion-pair inter-conversions. science.govTransition Rate Theory

Proton Transfer Dynamics and Isotopic Effects

The this compound anion contains an intramolecular hydrogen bond and serves as a model system for studying proton transfer reactions. mdpi.com The dynamics of the proton transfer between the two carboxylate groups have been investigated extensively using direct ab initio molecular dynamics. researchgate.netdntb.gov.uaacs.org These methods avoid the need for pre-calculating a full potential energy surface by computing energies and forces "on-the-fly" as the trajectory evolves.

These studies often employ variational transition state theory (VTST) to calculate reaction rates. acs.org A key quantum mechanical phenomenon in proton transfer is tunneling, where the proton passes through the energy barrier rather than over it. Semiclassical corrections for tunneling are therefore essential for accurate rate calculations. acs.org For the this compound system, calculations have compared different tunneling approximations. The small curvature approximation (SCT), which is suitable for reactions with a relatively straight reaction path near the transition state, was found to describe the tunneling contribution more accurately than the large curvature approximation (LCT). researchgate.net This is partly attributed to the relatively low energy barrier for the proton transfer in this anion. researchgate.net

Parameter Finding Theoretical Method
Reaction Rate Calculated using direct ab initio dynamics combined with variational transition state theory (VTST). acs.orgDirect Ab Initio MD, VTST
Quantum Tunneling Tunneling makes a significant contribution to the reaction rate; the small curvature approximation (SCT) is more accurate for this system than LCT. researchgate.netSemiclassical Tunneling Corrections (SCT, LCT)
Kinetic Isotope Effect (KIE) The KIE (kH/kD) is significant, with a large contribution arising from quantum tunneling. researchgate.netacs.orgVTST with Semiclassical Tunneling
Vibrational Coupling Coupling between the proton motion and other molecular vibrations influences the reaction path and dynamics. cdnsciencepub.comNormal Mode Analysis along Intrinsic Reaction Coordinate (IRC)

Advanced Spectroscopic and Structural Characterization of Hydrogen Oxalate Compounds

Advanced Vibrational Spectroscopy of Hydrogen Oxalate (B1200264) and its Salts

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Hydrogen Bond Analysis

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within hydrogen oxalate-containing compounds and provides critical information on hydrogen bonding interactions. nih.gov The this compound anion (HC₂O₄⁻) possesses distinct vibrational modes associated with its carboxyl and carboxylic acid moieties.

The analysis of creatininium this compound monohydrate illustrates the utility of FTIR. rjpbcs.com In this compound, the ionized carboxylate group (COO⁻) exhibits a strong antisymmetric stretching vibration observed at 1546.7 cm⁻¹ and a symmetric stretch at 1343.3 cm⁻¹. rjpbcs.com The positions of these bands can be influenced by strong hydrogen bonding interactions, often causing a downward shift compared to their expected ranges. rjpbcs.com

Hydrogen bonding is a defining feature in the spectra of this compound salts. The O-H stretching vibrations, typically found in the 2800-3200 cm⁻¹ range, often appear as broad bands, a characteristic feature of strong hydrogen bonding. kennesaw.edu In studies of calcium oxalate monohydrate (whewellite), a broad O-H stretching band is indicative of water molecules participating in hydrogen bonds of varying strengths. mdpi.com Similarly, in oxalate-loaded hematite, broad bands around 3432 cm⁻¹ and 1632 cm⁻¹ are attributed to the O-H stretching and H-O-H bending vibrations of water molecules, respectively, with the broadening linked to intermolecular hydrogen bonding. researchgate.net The presence of strong N-H···O and O-H···O hydrogen bonds in compounds like anilinium this compound hemihydrate significantly influences the vibrational landscape, forming extensive three-dimensional networks. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound and Related Compounds

Functional Group/Vibrational Mode Typical Wavenumber (cm⁻¹) Compound Example Reference
O-H Stretch (Hydrogen Bonded) 3200 - 2800 This compound Anion kennesaw.edu
Antisymmetric COO⁻ Stretch 1600 - 1546 Creatininium this compound rjpbcs.com
C=O Stretch (Carboxylic Acid) ~1691 Nicotinamide-Oxalic Acid Complex tandfonline.com
Symmetric COO⁻ Stretch ~1400 - 1343 Creatininium this compound rjpbcs.com
O-H In-plane Bend ~1414 - 1390 Nicotinamide-Oxalic Acid Complex, this compound Anion kennesaw.edutandfonline.com
C-O Bending ~1072 Potassium this compound Dihydrate recentscientific.com

Raman Spectroscopy for Molecular Structure and Phase Identification

Raman spectroscopy is a complementary technique to FTIR that is particularly effective for identifying oxalate compounds and distinguishing between different crystalline phases or polymorphs. csic.escsic.es Oxalate minerals are often readily identified because their Raman spectra are typically mutually exclusive. researchgate.net

In the Raman spectrum of creatininium this compound monohydrate, the antisymmetric and symmetric stretching modes of the ionized carboxylic group (COO⁻) are observed at 1555.6 cm⁻¹ and 1365.4 cm⁻¹, respectively. rjpbcs.com Raman spectroscopy is also sensitive to the C-C bond stretching, with a characteristic band appearing around 920 cm⁻¹ in lanthanide oxalates. researchgate.net The O-C-O bending mode is typically observed around 500 cm⁻¹. researchgate.net

This technique is invaluable for phase identification. For instance, Raman spectroscopy can clearly distinguish between different hydrated forms of calcium oxalate, such as whewellite (B87421) (monohydrate) and weddellite (B1203044) (dihydrate). mdpi.com It has also been used to monitor phase transitions in materials like 2-amino-4-methyl-3-nitropyridinium this compound, which undergoes a reversible phase transition linked to an order-disorder phenomenon within its hydrogen bond network. nih.gov

Theoretical-Experimental Spectroscopic Correlations and Mode Assignments

The assignment of complex vibrational spectra is greatly enhanced by correlating experimental data with theoretical calculations, often employing Density Functional Theory (DFT). researchgate.nettandfonline.com These computational methods can predict vibrational frequencies and intensities, which, when compared with experimental FTIR and Raman spectra, allow for definitive mode assignments. researchgate.netarxiv.org

For the this compound anion, computational studies have been crucial for understanding its complex IR spectrum, which is complicated by a low energy barrier for proton transfer and strong intramolecular hydrogen bonding. kennesaw.edu Driven molecular dynamics (DMD) simulations have helped to assign anharmonic shifts, such as the in-plane O-H bending mode, which is experimentally observed around 1390 cm⁻¹, a shift from its calculated harmonic frequency of 1441 cm⁻¹. kennesaw.edu

In the study of nicotinamide-oxalic acid salt, DFT calculations on a dimer model, which accounts for hydrogen bonding interactions, showed better agreement with experimental IR and Raman spectra than calculations on a monomer. dntb.gov.uafrontiersin.org This approach confirmed the red-shifting and broadening of bands associated with N-H and C=O groups involved in hydrogen bond formation, validating the salt's structure. dntb.gov.uafrontiersin.org Such theoretical-experimental synergy is essential for accurately interpreting the vibrational spectra of complex this compound systems. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy provides atomic-level information about the structure, dynamics, and chemical environment of nuclei within a molecule. For this compound research, ¹H and ¹³C NMR are particularly insightful.

¹H and ¹³C NMR Chemical Shift Analysis for Molecular Structure Elucidation

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound derivatives. The chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment.

In studies of allylammonium this compound hemihydrate, ¹H and ¹³C NMR analyses were used to confirm the molecular structure. researchgate.net The protonation of specific sites can be established by deviations in the chemical shifts of adjacent carbon atoms. researchgate.net For example, in divanillyl oxalate, specific proton and carbon resonances can be assigned to particular atoms within the molecule using standard 1D NMR spectra. chegg.com

Hydrogen bonding significantly influences ¹H NMR chemical shifts. Protons involved in strong hydrogen bonds are typically deshielded and resonate at a higher chemical shift (downfield). researchgate.netlibretexts.org The chemical shift of the carboxylic acid proton in this compound can vary depending on factors like solvent and temperature. researchgate.net For instance, in the this compound anion, the chemical shift shows a reverse trend with increasing temperature compared to other systems, a characteristic that has been suggested to identify low-barrier hydrogen bonds. researchgate.net

¹³C NMR is sensitive to the state of the carboxyl groups. The carbon atoms in the oxalate moiety typically have distinct chemical shifts. For example, in various oxalate complexes, the ¹³C signals can be used to identify the oxalate ligand. copernicus.org

Table 2: Representative NMR Chemical Shifts for Oxalate-Containing Compounds

Nucleus Compound Type/Fragment Typical Chemical Shift (δ, ppm) Reference
¹H Carboxylic Acid (R-COOH) 10.5 - 12.0 pdx.edu
¹H Water (in acetone (B3395972) solvent) ~2.9 chegg.com
¹³C Acetone (solvent) 29.9, 206.7 chegg.com

Note: Chemical shifts are dependent on solvent, concentration, and temperature.

Multidimensional NMR for Solution State Conformation and Dynamics

While 1D NMR provides essential structural information, multidimensional NMR techniques are required to unravel more complex structures and to study the conformation and dynamics of molecules in solution. iaea.org These experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve overlapping signals by spreading them into two or more frequency dimensions, revealing scalar and dipolar couplings between nuclei. researchgate.net

Multidimensional NMR can elucidate the connectivity between atoms, which is crucial for assigning resonances in complex molecules. researchgate.net For the this compound anion, techniques like projection spectroscopy have been used to create 2D representations of how chemical shifts are perturbed by changes in temperature or solvent. researchgate.net This provides a convenient way to visualize and assess the rates and directions of change, offering insights into phenomena like hydrogen bonding and conformational changes. researchgate.net

Furthermore, solid-state NMR (ssNMR) methodologies, including multidimensional approaches, are increasingly being applied to study complex systems like calcium oxalate hydrates. copernicus.orgcopernicus.org High-resolution ¹⁷O ssNMR, combined with techniques like ¹³C-¹⁷O correlation experiments, has enabled the resolution and assignment of the eight inequivalent oxygen sites in calcium oxalate monohydrate, providing unprecedented detail about the oxalate binding modes and hydrogen bonding environments. acs.orgnih.govacs.org

Mass Spectrometry (MS) Techniques for this compound Derivatives

Mass spectrometry serves as a powerful analytical tool for the characterization of this compound and its derivatives. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides critical data on molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing species in solution, as it minimizes fragmentation and allows for the observation of ions as they exist in the liquid phase. wikipedia.orgnthu.edu.tw This method is adept at producing ions from macromolecules and other compounds, overcoming the tendency of many molecules to fragment upon ionization. wikipedia.org For this compound, ESI-MS is typically employed to detect the deprotonated species, the this compound anion (HC₂O₄⁻) or the oxalate dianion (C₂O₄²⁻), from a solution.

The process involves introducing the sample solution through a highly charged capillary, which disperses it into a fine aerosol of charged droplets. nthu.edu.twlibretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the release of gaseous ions that are directed into the mass analyzer. nthu.edu.tw

ESI-MS is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection. wikipedia.orgnih.gov In the analysis of this compound, LC-ESI-MS systems operating in negative ion mode are common. nih.govnih.gov This configuration allows for the sensitive and specific detection of oxalate from various matrices. For instance, ion-exchange chromatography coupled with ESI-MS has been successfully used to identify oxalate and other organic and inorganic species. nih.gov The technique provides valuable information that is often not achievable with conductivity detection alone. nih.gov Research has also noted that under certain electrospray interface conditions, oxalic acid can be formed from formic acid, an observation confirmed through isotope labeling studies. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) extends the capabilities of a single-stage mass analysis by enabling the structural elucidation of ions through controlled fragmentation. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge (m/z) ratio, such as the this compound anion, are selected in the first stage of mass spectrometry (MS1). wikipedia.org These selected precursor ions are then subjected to fragmentation, commonly through collision-induced dissociation (CID), where they collide with an inert gas. wikipedia.orguminho.pt The resulting fragment ions are then analyzed in a second stage of mass spectrometry (MS2), providing a fragmentation spectrum that acts as a structural fingerprint. wikipedia.org

For the this compound anion ([C₂HO₄]⁻), which has a nominal m/z of 89, a primary fragmentation pathway involves the loss of a neutral carbon dioxide (CO₂) molecule. This fragmentation is a common characteristic of carboxylates. The loss of CO₂ (44 Da) from the precursor ion results in the formation of a formate (B1220265) anion ([CHO₂]⁻) fragment with an m/z of 45. researchgate.net This characteristic transition is frequently used in quantitative methods, such as in clinical assays measuring oxalate in plasma or urine. nih.govresearchgate.net

The specific transitions monitored in such assays, for example using multiple reaction monitoring (MRM), provide high sensitivity and specificity for quantification. nih.govmdpi.com The table below summarizes the key fragmentation data for the this compound anion.

Precursor Ionm/z (Precursor)Fragmentation ProcessFragment Ionm/z (Fragment)
[C₂HO₄]⁻89Loss of CO₂[CHO₂]⁻45

Table 1: Characteristic MS/MS fragmentation of the this compound anion.

X-ray Diffraction and Scattering Studies of this compound Salts

X-ray techniques are indispensable for the solid-state and solution-state structural analysis of this compound compounds, providing fundamental insights into atomic arrangement, crystal packing, and aggregation behavior.

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Hydrogen Bonding Networks

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron density and thereby deduce precise bond lengths, bond angles, and crystallographic parameters.

In the study of this compound salts, SC-XRD is crucial for elucidating the intricate hydrogen-bonding networks that govern their crystal structures. journalspress.comrsc.org These networks are formed by interactions between the this compound anions and the corresponding cations, as well as any solvent molecules present in the crystal lattice. researchgate.net Common motifs include O–H···O bonds between oxalate units, leading to chains or dimers, and N–H···O bonds where the cation is an amine or a heterocyclic compound. ajol.inforesearchgate.net

Research has revealed diverse structural motifs in this compound salts:

Chains: In hydrazinium (B103819) this compound, O–H···O hydrogen bonds lead to the formation of one-dimensional chains. ajol.info Similar chain motifs have been observed in compounds like 4-(dimethylamino)pyridinium (B8497252) this compound. researchgate.net

Sheets: In a 2-methylimidazolium this compound/oxalate salt, this compound/oxalate pairs are linked by cations via N–H···(O,O) hydrogen bonds, forming chains that are further connected into a sheet structure. journalspress.com

Dimers: 4-tert-butylpyridinium this compound displays a dimeric hydrogen-bonding motif. researchgate.net

The structural parameters obtained from SC-XRD, such as unit cell dimensions and space group, provide a unique fingerprint for each crystalline compound. Furthermore, temperature- and pressure-dependent SC-XRD studies can reveal dynamic processes like phase transitions and changes in hydrogen bond geometry. rsc.orgnih.gov For instance, DL-alaninium semi-oxalate monohydrate undergoes a single-crystal to single-crystal phase transition under high pressure, which involves a switching of its hydrogen bonds. nih.gov

The following table presents crystallographic data for representative this compound salts, illustrating the detailed structural information obtained from SC-XRD analysis.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
2-methylimidazolium this compound/oxalate salt (1)0.5 {[(C₄H₇N₂)₃] [C₂O₄HC₂O₄]}TriclinicP-1a = 7.909 Å, b = 8.538 Å, c = 9.030 Å, α = 115.26°, β = 109.22°, γ = 95.38° journalspress.com
Bis(L-serinium) oxalate dihydrate (polymorph II)2C₃H₇NO₃⁺·C₂O₄²⁻·2H₂OMonoclinicP2₁a = 5.1524 Å, b = 11.1467 Å, c = 12.4478 Å, β = 99.967° researchgate.net

Table 2: Selected crystallographic data for this compound salts determined by SC-XRD.

Powder X-ray Diffraction for Polymorph Identification and Crystalline Quality

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. rigaku.com It works by exposing a powdered sample to a monochromatic X-ray beam and measuring the angular positions and intensities of the diffracted rays. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. rigaku.com

A primary application of PXRD in the study of this compound salts is the identification and differentiation of polymorphs—crystals with the same chemical composition but different internal structures. rigaku.comunibo.it Since each polymorph has a distinct crystal lattice, it will produce a unique powder pattern. researchgate.netunibo.it Researchers can compare the experimental PXRD pattern of a sample to standard patterns from databases or patterns calculated from single-crystal data to identify the polymorphic form present. rigaku.comresearchgate.net This was applied in the study of bis(L-serinium) oxalate dihydrate, where different crystal forms were identified. researchgate.net

PropertyPolymorph APolymorph B
Crystal StructureDifferentDifferent
PXRD PatternSet of characteristic peaks at specific 2θ anglesDifferent set of characteristic peaks at specific 2θ angles
IdentificationMatch experimental pattern to reference pattern for Polymorph AMatch experimental pattern to reference pattern for Polymorph B

Table 3: Conceptual illustration of how Powder X-ray Diffraction distinguishes between two polymorphs of a this compound salt.

Small-Angle X-ray Scattering (SAXS) for Solution Aggregation Phenomena

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about macromolecules and nanoparticles in solution at the nanometer scale. researchgate.netberstructuralbioportal.org By measuring the elastic scattering of X-rays at very small angles (typically < 5°), SAXS can determine key parameters such as particle size, shape, and oligomeric state. nih.govnih.gov

While SAXS is most commonly applied to large biomolecules like proteins or to colloidal systems, its principles are applicable to any system exhibiting nanoscale structural features. researchgate.netberstructuralbioportal.org In the context of this compound compounds, SAXS could potentially be employed to investigate aggregation phenomena in solution. Although this compound itself is a small molecule, it can participate in the formation of larger supramolecular assemblies through mechanisms such as extensive hydrogen bonding.

The potential applications of SAXS in this area include:

Detecting Self-Aggregation: Investigating whether this compound anions and their counter-ions form stable oligomers or larger aggregates in solution under specific concentration, pH, or temperature conditions.

Characterizing Supramolecular Structures: If aggregates are formed, SAXS can provide low-resolution shape information, helping to determine if they are, for example, spherical, rod-like, or lamellar.

Monitoring Induced Aggregation: Studying the role of this compound as an agent that induces the aggregation or conformational change of other molecules in solution.

Reaction Mechanisms and Chemical Transformations Involving Hydrogen Oxalate

Acid-Base Equilibria and Proton Transfer Pathways

Hydrogen oxalate (B1200264) is an intermediate species in the diprotic nature of oxalic acid. Its ability to both donate and accept a proton governs its role in acid-base chemistry.

Determination of pKa Values and Solvent Effects

The acidity of a species is quantified by its pKa value. For the dissociation of oxalic acid (H₂C₂O₄), the process occurs in two steps, with hydrogen oxalate as the intermediate.

The first dissociation yields the this compound anion: H₂C₂O₄ ⇌ H⁺ + HC₂O₄⁻

The second dissociation involves the this compound anion itself acting as an acid: HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻

In aqueous solutions at 25°C, the equilibrium constant (Ka) for the first proton loss is 5.37×10⁻² corresponding to a pKa₁ of 1.27 . wikipedia.org The Ka for the second proton loss, from the this compound anion, is 5.25×10⁻⁵, which corresponds to a pKa₂ of 4.28 . wikipedia.org These values indicate that in solutions with a neutral pH, there are only trace amounts of this compound. wikipedia.org

The pKa values are significantly influenced by the solvent. organicchemistrydata.org Solvent properties such as polarity, dielectric constant, and the ability to form hydrogen bonds can stabilize or destabilize the charged species involved in the equilibrium, thereby shifting the pKa. For instance, in water-ethanol solvent mixtures, both pKa₁ and pKa₂ of oxalic acid have been observed to change with varying solvent composition and temperature. ijsr.net Generally, solvents that can effectively solvate both the proton and the resulting anion will facilitate dissociation, leading to a lower pKa value.

Protonation/Deprotonation Kinetics and Thermodynamics

Proton transfer reactions, such as the deprotonation of an acid, are fundamental to chemical reactivity. wikipedia.org For acids like this compound in aqueous solution, these proton transfers are typically extremely fast, with rates often limited only by the speed of diffusion of the species through the solvent.

Computational studies on the intramolecular proton transfer in the this compound anion have provided insight into the dynamics of this process. The energy barrier for the internal proton transfer has been calculated to be low, approximately 2.93 to 3.4 kcal/mol. kennesaw.edunih.gov This low barrier is facilitated by the strong coupling between the O-H stretching mode and other low-frequency vibrations within the molecule. kennesaw.edunih.gov The analysis of these dynamics shows that exciting certain vibrational modes can lead to faster proton transfer than exciting the fundamental O-H stretch itself. nih.gov

Amphiprotic Behavior and Equilibrium Constants

This compound is an amphiprotic species, meaning it can act as both a Brønsted-Lowry acid and a base. wikipedia.orgwikipedia.org

As an acid: It donates a proton to water to form the oxalate ion (C₂O₄²⁻) and a hydronium ion (H₃O⁺). HC₂O₄⁻(aq) + H₂O(l) ⇌ C₂O₄²⁻(aq) + H₃O⁺(aq)

As a base: It accepts a proton from water to form its conjugate acid, oxalic acid (H₂C₂O₄), and a hydroxide (B78521) ion (OH⁻). HC₂O₄⁻(aq) + H₂O(l) ⇌ H₂C₂O₄(aq) + OH⁻(aq)

The equilibrium constants for these reactions quantify its strength as an acid and a base.

The acid dissociation constant (Ka) for this compound is the Ka₂ of oxalic acid, which is 5.25 x 10⁻⁵ . wikipedia.org

The base dissociation constant (Kb) can be calculated from the Ka of its conjugate acid (H₂C₂O₄) and the ion-product constant for water (Kw = 1.0 x 10⁻¹⁴ at 25°C). Kb = Kw / Ka₁ = (1.0 x 10⁻¹⁴) / (5.37 x 10⁻²) = 1.86 x 10⁻¹³

The much larger value of Ka compared to Kb indicates that this compound is a significantly stronger acid than it is a base in aqueous solution.

Property Reaction Equilibrium Constant (at 25°C) pKa / pKb
Acidity (Ka) HC₂O₄⁻ ⇌ H⁺ + C₂O₄²⁻5.25 x 10⁻⁵pKa = 4.28
Basicity (Kb) HC₂O₄⁻ + H₂O ⇌ H₂C₂O₄ + OH⁻1.86 x 10⁻¹³pKb = 12.73

Complexation Chemistry of this compound with Metal Ions

While the fully deprotonated oxalate anion (C₂O₄²⁻) is a well-known and powerful chelating agent that forms stable complexes with many metal ions, the this compound anion (HC₂O₄⁻) can also act as a ligand. researchgate.netcore.ac.uk

Stoichiometry and Stability Constants of Metal-Hydrogen Oxalate Complexes

This compound typically acts as a monodentate ligand, coordinating to a metal ion through one of its oxygen atoms. The formation of metal-hydrogen oxalate complexes is often observed in acidic solutions where the concentration of HC₂O₄⁻ is significant.

Studies on the complexation of thorium (Th⁴⁺) and uranyl (UO₂²⁺) ions with oxalate have identified the formation of protonated complexes such as Th(HOx)³⁺ and UO₂(HOx)⁺, where HOx⁻ represents the this compound anion. bilkent.edu.tr The formation of these species is pH-dependent, becoming more significant at lower pH values. researchgate.net For instance, at a pH less than 1, the [Fe³⁺HC₂O₄]²⁺ ion is the predominant iron-oxalate complex. researchgate.net

The stability of these complexes is described by their formation constants (β). These constants are often determined through techniques like solvent extraction or potentiometry and are dependent on factors such as ionic strength and temperature. bilkent.edu.trosti.gov

Metal Ion Complex Species Log β (Ionic Strength) Reference
Thorium(IV)[Th(HC₂O₄)]³⁺9.80 (I=1 M) bilkent.edu.tr
Uranyl(VI)[UO₂(HC₂O₄)]⁺2.68 (I=1 M) bilkent.edu.tr
Iron(III)[Fe(HC₂O₄)]²⁺Reported to be stable at pH < 1 researchgate.net

Ligand Exchange Mechanisms and Coordination Sphere Dynamics

Ligand substitution in metal complexes is a fundamental reaction in coordination chemistry. unige.ch The mechanism of exchange can be broadly categorized as dissociative (D), associative (A), or interchange (I). researchgate.net

In a dissociative mechanism , the leaving ligand first detaches from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.

In an associative mechanism , the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which the leaving ligand then departs.

The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing, without a distinct intermediate. unige.ch

For octahedral complexes, which are common for many transition metals, ligand substitution reactions often proceed via dissociative or interchange mechanisms. unige.chresearchgate.net The lability (rate of exchange) of a ligand like this compound depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration) and the steric and electronic properties of the other ligands in the coordination sphere.

Studies on uranyl-oxalate complexes have shown that ligand exchange can proceed through an Eigen-Wilkins type of mechanism, which involves the formation of an outer-sphere complex followed by a rate-determining step. diva-portal.org The activation energy for processes like chelate ring-opening in oxalate complexes has been investigated both experimentally and theoretically, providing insight into the dynamics of the coordination sphere. acs.orgnih.gov For example, theoretical calculations for the intramolecular exchange in [UO₂(oxalate)₃]⁴⁻ suggest a pathway with an activation energy of 38 kJ/mol. acs.orgnih.gov

Redox Reactions and Radical Mechanisms

This compound and its derivatives, particularly oxalate esters, are active participants in redox reactions, often proceeding through free-radical intermediates. The C-C bond in the oxalate moiety is susceptible to cleavage, facilitating decarboxylation and the formation of radical species. For example, the oxidation of the conjugate base of an alkyl hydrogenoxalate can generate an alkoxycarbonyl radical, which subsequently loses two molecules of carbon dioxide to form a nucleophilic carbon-centered radical. nih.gov This strategy is a cornerstone of modern synthetic chemistry for functionalizing alcohols. nih.govresearchgate.net

The reaction of Fe(II)-oxalate complexes with hydrogen peroxide or dioxygen serves as a significant source of hydroxyl radicals (•OH). nih.gov Electron spin resonance (ESR) studies have shown that the reaction can also lead to the formation of the carboxylate radical anion (CO₂•⁻). nih.gov These radical mechanisms are divergent; oxalate oxidation involves oxygen and produces hydrogen peroxide, while oxalate decarboxylation is an anaerobic process yielding formate (B1220265) and carbon dioxide. researchgate.net

The this compound anion and its complexes with metal ions can be highly photoactive. In the presence of light, these species can initiate electron transfer reactions, leading to the reduction or oxidation of other substrates. A notable example is the photoreduction of hexavalent chromium (Cr(VI)) in the presence of oxalate. researchgate.net Irradiation of a solution containing Cr(VI) and oxalate induces an outer-sphere photoinduced electron transfer (PET), which produces Cr(V) species and the oxalate radical anion (C₂O₄•⁻). researchgate.net This process initiates a series of thermal reactions that ultimately reduce the toxic Cr(VI) to the less harmful Cr(III). researchgate.net

Similarly, Fe(III)-oxalate complexes are known to be photoactive and play a role in the atmospheric aging of organic compounds. shu.edu.cn Under simulated sunlight, these complexes readily photolyze to produce Fe(II) and radical species. This system can strongly promote the photooxidation of atmospheric pollutants, such as phenolic compounds emitted from biomass burning. shu.edu.cn In another context, organic semiconductors have been shown to photocatalytically reduce dissolved oxygen to hydrogen peroxide, a process that can be coupled with the concurrent photooxidation of oxalate as an organic substrate. nih.govdiva-portal.org

One of the most striking reactions involving oxalate derivatives is peroxyoxalate chemiluminescence, the chemical process that powers commercial glow sticks. wikipedia.org The reaction involves the oxidation of an oxalate ester, typically a diaryl oxalate, by hydrogen peroxide, often in the presence of a base catalyst. wikipedia.orged.gov This reaction proceeds through a series of high-energy intermediates.

The key steps in the mechanism are:

Reaction of the oxalate ester with hydrogen peroxide to form a hydroperoxy oxalate ester intermediate. nih.gov

Intramolecular cyclization of this intermediate to form the highly unstable 1,2-dioxetanedione. wikipedia.org

Decomposition of 1,2-dioxetanedione into two molecules of carbon dioxide. This step releases a significant amount of energy.

This energy is transferred to a fluorescent dye molecule (a fluorescer), promoting it to an excited singlet state. wikipedia.org

The excited fluorescer then relaxes to its ground state by emitting a photon of light, producing the characteristic glow. wikipedia.org

A more detailed mechanism, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), postulates that the 1,2-dioxetanedione intermediate accepts an electron from the fluorescer. wikipedia.org The subsequent decomposition and electron return process generates the excited state of the fluorescer. wikipedia.org The choice of oxalate ester and fluorescer determines the reaction efficiency and the color of the emitted light.

Oxalate EsterAbbreviationCommon Use / PropertyReference
Bis(2,4,6-trichlorophenyl)oxalateTCPOHigh-intensity chemiluminescence, common in demonstrations. wikipedia.orged.gov
Bis(2,4-dinitrophenyl)oxalateDNPOHigh-intensity chemiluminescence. wikipedia.orged.gov
Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalateCPPOWidely used oxalate ester. wikipedia.org
Divanillyl oxalate-"Green" alternative; decomposes to non-toxic vanillin. wikipedia.orged.gov
Bis(2,6-difluorophenyl)oxalateDFPOUsed as a ¹⁹F NMR probe to study the reaction mechanism. nih.gov

This enzyme is widespread in plants and fungi. benthamopen.com The catalytic mechanism involves the manganese ion at the active site. benthamopen.comjmbfs.org Structural and spectroscopic studies suggest a mechanism that begins with the binding of the oxalate substrate to the manganese ion. rcsb.org One proposed mechanism involves a monodentate coordination of oxalate to the Mn center, which facilitates an attack by a superoxide (B77818) anion, leading to the cleavage of the C-C bond. rcsb.org Another proposal suggests that turnover is initiated after oxalate binds to the metal and transfers an electron, facilitating decarboxylation and leaving a manganese-bound carbon dioxide radical anion. plos.org This radical then reacts with O₂ to produce CO₂ and a hydroperoxyl radical. plos.org The enzyme is subject to inhibition by its product, hydrogen peroxide, which can act as both a reversible noncompetitive inhibitor and an irreversible inactivator. plos.org

FeatureDescriptionReference
CofactorManganese (Mn) ion in the active site. benthamopen.comjmbfs.org
SubstratesOxalate (or this compound), molecular oxygen (O₂). ontosight.aibenthamopen.com
ProductsCarbon dioxide (CO₂), hydrogen peroxide (H₂O₂). ontosight.aibenthamopen.com
Proposed MechanismInvolves monodentate binding of oxalate to Mn, followed by radical-based C-C bond cleavage. plos.orgrcsb.org
InhibitionSubject to both reversible and irreversible inhibition by its product, hydrogen peroxide. plos.org
Apparent Kₘ for OxalateReported as ~0.28 mM for barley oxalate oxidase. benthamopen.com

Involvement in Chemiluminescence Reactions

Derivatization Reactions and Synthetic Methodologies

This compound and its parent acid are fundamental building blocks for a variety of chemical derivatives, primarily through reactions involving the carboxyl groups.

Esterification: The formation of oxalate esters is a standard reaction in organic synthesis. The reaction of oxalic acid with an alcohol, typically under acidic catalysis, yields the corresponding dialkyl oxalate. This process proceeds through the formation of the monoester, an alkyl this compound, as an intermediate. orgsyn.org For example, the reaction of oxalic acid with ethanol (B145695) first forms ethyl this compound, which is then further esterified to diethyl oxalate. orgsyn.org Special conditions, such as using a ternary azeotrope to remove water, can be employed to conduct the esterification at low temperatures to prevent the decomposition of the ethyl this compound intermediate. orgsyn.org Diethyl oxalate is a useful synthetic intermediate, for instance, in Claisen condensations with ketones to form α-keto esters. libretexts.org

Amidation: Oxalate esters can be converted to oxamic acid esters (amido-oxalates) and oxamides through amidation reactions. A method for preparing amidoethyl oxalate involves the reaction of diethyl oxalate with an anhydrous solution of ammonia (B1221849) in ethanol at low temperatures. google.com By carefully controlling the stoichiometry and temperature, the reaction can be guided to favor the mono-amidation product over the formation of the diamide (B1670390) (oxamide). google.com The resulting oxamic acid esters can be further converted to their corresponding salts, such as potassium oxamate. google.com

Novel Synthetic Routes for this compound Derivatives

Traditional methods for synthesizing derivatives of this compound, such as esters (oxalates) and amides (oxamides), frequently rely on the use of corrosive and toxic reagents like oxalyl chloride or oxalic acid itself. nih.govgoogle.comgoogle.com These conventional routes can also suffer from a lack of atom economy and the generation of significant waste. rsc.org In response to these limitations, researchers have focused on developing innovative and more sustainable synthetic strategies. These novel routes include base-catalyzed reactions of alternative starting materials, catalytic dehydrogenative couplings, and oxidative carbonylation, which offer milder conditions, higher selectivity, and improved environmental profiles.

Base-Catalyzed Reactions of Diacetyloxamide

A notable advancement in the synthesis of oxalic acid esters and amides involves the base-catalyzed reaction of diacetyloxamide with alcohols or amines. google.comgoogle.com This method circumvents the need for toxic precursors like oxalyl chloride and expensive reactants such as diethyl oxalate. google.comgoogle.com The process is distinguished by its selectivity; the reactivity of the oxalamide bond in diacetyloxamide differs significantly from that of the acetamido bond, allowing the reaction to be directed toward the desired oxalyl products under mild conditions. google.com

The reaction can be carried out at temperatures ranging from 0°C to 230°C, with a preference for 10°C to 100°C for optimal results. google.com A variety of basic catalysts are effective, including alkaline alkoxides and nitrogen-containing organic bases, typically used in molar amounts of 0.0001 to 0.5 per mole of diacetyloxamide. google.com This process can be used to synthesize symmetrical or asymmetrical derivatives. By reacting diacetyloxamide with an alcohol or amine, a mono-substituted intermediate is formed, which can then be reacted with a different alcohol or amine to produce an asymmetrical oxalate derivative. google.com

Table 1: Synthesis of Oxalate Derivatives from Diacetyloxamide

ProductReactantsCatalystTemperatureYieldSource
Ethyl oxalateDiacetyloxamide, Ethyl alcoholSodium methoxideReflux95% google.com
N-Acetyl-N'-(2-hydroxyethyl)oxamideDiacetyloxamide, Monoethanolamine, Methyl alcoholNone (exothermic)25°C rising to 60°C93% google.com
N-Acetyl-N'-phenyloxamideDiacetyloxamide, Aniline, PyridineNone95°C39.2% google.com
N-Butyl-N'-methyloxamideDiacetyloxamide, n-Butylamine, Methyl alcoholNone (exothermic)<12°CNot specified google.com

Acceptorless Dehydrogenative Coupling for Oxalamide Synthesis

A sustainable and atom-economical route to oxalamides has been developed through the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines. nih.govrsc.org This reaction is efficiently catalyzed by a ruthenium pincer complex and is considered a green method as it generates hydrogen gas (H₂) as the only byproduct. nih.gov The process avoids the use of stoichiometric oxidants or other wasteful reagents typically found in conventional syntheses. rsc.org

The reaction involves heating ethylene glycol and a chosen amine in the presence of the ruthenium catalyst and a base, such as potassium tert-butoxide (tBuOK), in a solvent like toluene. nih.gov This methodology has proven effective for a wide range of amines, producing the corresponding oxalamides in excellent yields. nih.gov A plausible mechanism involves the ruthenium complex catalyzing the dehydrogenation of ethylene glycol to form intermediates that then react with the amine to build the oxalamide structure. rsc.org

Table 2: Ruthenium-Catalyzed Synthesis of Oxalamides

Amine ReactantProductCatalyst Loading (mol%)Temperature (°C)Time (h)Isolated Yield (%)Source
DibenzylamineN¹,N¹,N²,N²-Tetrabenzyloxalamide11352495 nih.gov
N-BenzylmethylamineN¹,N²-Dibenzyl-N¹,N²-dimethyloxalamide11352491 nih.gov
Piperidine1,1'-(Oxalyl)dipiperidine11352489 nih.gov
AnilineN¹,N²-Diphenyloxalamide11352485 nih.gov
Morpholine4,4'-(Oxalyl)dimorpholine11352494 nih.gov

Catalytic Oxidative Carbonylation

The synthesis of dialkyl oxalates can also be achieved through the catalytic oxidative carbonylation of alcohols. This process involves the reaction of an alcohol with carbon monoxide and oxygen in the presence of a metal catalyst. acs.org Palladium-based systems are particularly effective for this conversion. acs.org While early catalytic systems often produced significant amounts of byproducts like carbonate and formate esters, newer catalyst systems have been developed to improve selectivity for the desired oxalate ester. acs.org

One such improved catalyst system consists of palladium(II) acetate, cobalt(II) acetate, triphenylphosphine, and 1,4-benzoquinone. acs.org This combination produces oxalate esters with high selectivity from carbon monoxide, oxygen, and an alcohol. For instance, using this system with methanol (B129727) at 65°C and 1000 psi of carbon monoxide, dimethyl oxalate can be produced with high turnover numbers relative to the palladium catalyst, while forming only trace amounts of dimethyl carbonate or methyl formate. acs.org Another approach involves the oxidative carbonylation of borate (B1201080) esters, which are reacted with carbon monoxide and oxygen in the presence of a palladium, rhodium, or platinum salt catalyst, an amine base, and an alcohol. google.com

Table 3: Catalytic Oxidative Carbonylation for Dimethyl Oxalate Synthesis

ReactantsCatalyst SystemTemperature (°C)Pressure (psi)Key ResultSource
Methanol, Carbon Monoxide, OxygenPd(OAc)₂, Co(OAc)₂, Ph₃P, 1,4-benzoquinone651000 (CO)Up to 140 mol of dimethyl oxalate per mole of palladium. acs.org
Orthoborate ester, Carbon Monoxide, OxygenPalladium salt, Amine base, AlcoholElevatedElevatedProduces oxalate esters from borate ester precursors. google.com
Alcohol, Carbon MonoxidePalladium, rhodium, platinum, or copper salt; Amine base50-25015-10,290High yield of oxalate esters over carbonates. google.com

Environmental Chemistry of Hydrogen Oxalate

Atmospheric Chemistry and Aerosol Formation

Oxalic acid is one of the most abundant dicarboxylic acids found in the atmosphere. acs.org Its presence and reactions, involving the hydrogen oxalate (B1200264) ion, are critical to the formation and properties of atmospheric aerosols, which have implications for air quality and climate. acs.orgresearchgate.net

Hydrogen oxalate and other oxalate species are predominantly formed in the atmosphere through aqueous-phase chemical reactions. researchgate.netcopernicus.org They are considered significant components of secondary organic aerosol (SOA), which is formed from the oxidation of volatile organic compounds. The formation of highly oxidized organic aerosol often points to the production of oxalate. acs.org

Key formation pathways include:

Aqueous-Phase Oxidation: Precursor compounds, such as glyoxal (B1671930) and methylglyoxal, undergo oxidation in cloud and fog droplets, as well as in the water content of aerosol particles, to form oxalate. researchgate.net

Chemical Interactions in Aerosols: In mixed atmospheric particles, chemical interactions can lead to the formation of oxalate salts. For example, studies using confocal Raman spectroscopy have shown that oxalic acid reacts with ammonium (B1175870) sulfate (B86663) in aerosols to form ammonium this compound (NH₄HC₂O₄) and ammonium hydrogen sulfate. copernicus.orgd-nb.info This reaction significantly alters the chemical composition of the aerosol particle.

Influence of Environmental Factors: The formation of particulate oxalate is highly dependent on environmental conditions. Key factors include relative humidity (RH) and the acidity (pH) of the aerosol. researchgate.net The presence of other atmospheric pollutants, such as ozone (O₃), nitrogen dioxide (NO₂), and hydroxyl radicals (·OH), also influences the rate and extent of oxalate formation. researchgate.net

Table 1: Factors Influencing Atmospheric Oxalate Formation
FactorInfluence on Oxalate FormationSource
Aqueous Phase (Clouds, Aerosol Water)Primary medium for the oxidation of precursors to form oxalate. researchgate.netcopernicus.org
Ammonium SulfateReacts with oxalic acid to form ammonium this compound within particles. copernicus.orgd-nb.info
Relative Humidity (RH)A key parameter controlling the amount of aerosol liquid water available for aqueous-phase reactions. Different RH levels affect the influence of various oxidants. researchgate.net
Aerosol Acidity (pH)Affects reaction rates and chemical equilibria, with different effects observed between seasons. High pH in summer can be beneficial for oxalate formation. researchgate.net

Aerosol particles that can take up water vapor and form cloud droplets are known as cloud condensation nuclei (CCN). uni-muenchen.de The chemical composition of these particles is a primary determinant of their ability to act as CCN. Oxalic acid and its salts, including this compound, are significant contributors to the hygroscopicity and CCN activity of aerosols due to their high water solubility. researchgate.net

Correlation with CCN Concentration: Field measurements have revealed a significant correlation between the concentration of water-soluble organic salts, including oxalate, and the number of active CCN in the atmosphere. uni-muenchen.de

This compound and related oxalate species are not permanent sinks in the atmosphere; they are subject to degradation through photochemical and oxidative processes, primarily within the aqueous phase of clouds and aerosols.

Photolysis of Iron(III)-Oxalate Complexes: One of the most significant degradation pathways involves the photolysis of iron(III)-oxalate complexes. acs.orgnih.gov Iron is a common element in atmospheric dust and is often present in cloud water. In the presence of oxalate, it forms photoactive complexes (e.g., [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻). When these complexes absorb sunlight, an intramolecular ligand-to-metal charge transfer occurs, leading to the reduction of Fe(III) to Fe(II) and the oxidation of oxalate to a carbon dioxide radical anion (CO₂⁻•), which is subsequently oxidized to CO₂. acs.orgnih.gov

Generation of Reactive Oxygen Species: This photochemical process is a major source of reactive oxygen species (ROS) in the tropospheric aqueous phase. The Fe(II) produced can react with hydrogen peroxide (Fenton reaction) to generate highly reactive hydroxyl radicals (·OH). researchgate.netmdpi.com The photolysis itself can also lead to the formation of hydrogen peroxide. acs.orgnih.gov

Oxidation by Hydroxyl Radicals: The hydroxyl radicals generated from ferrioxalate (B100866) photolysis and other sources are powerful oxidants that can rapidly degrade oxalate and other organic compounds in cloud droplets. researchgate.net Global modeling studies estimate that in-cloud reactions with hydroxyl radicals are a major sink for atmospheric oxalate, accounting for the removal of approximately 30-35% of the global oxalate burden. researchgate.netcopernicus.org A smaller fraction is removed by reaction with the nitrate (B79036) radical (NO₃•) at night. copernicus.org

Table 2: Major Degradation Pathways for Atmospheric Oxalate
PathwayDescriptionSignificanceSource
Photolysis of Fe(III)-Oxalate ComplexesSunlight-induced degradation of iron-oxalate complexes, reducing Fe(III) to Fe(II) and oxidizing oxalate to CO₂.Major degradation pathway and a primary source of aqueous-phase hydroxyl radicals (·OH). acs.orgnih.govmdpi.com
In-Cloud Reaction with ·OHOxidation by hydroxyl radicals within cloud and fog droplets.Accounts for ~30-35% of global atmospheric oxalate removal. researchgate.netcopernicus.org
In-Cloud Reaction with NO₃•Oxidation by nitrate radicals within cloud droplets, primarily at night.A minor sink, accounting for ~4% of global removal. copernicus.org
Wet DepositionRemoval from the atmosphere via precipitation (rain, snow).The largest physical removal mechanism, accounting for ~62% of the global oxalate burden. copernicus.org

Role in Cloud Condensation Nuclei (CCN) Activity

Geochemical Cycling and Mineral Interactions

In terrestrial and geological environments, this compound is a key intermediate in reactions driven by oxalic acid. This organic acid, produced in large quantities by fungi, lichens, and plants, is a powerful agent of chemical weathering, influencing mineral dissolution and the biogeochemical cycling of elements. researchgate.netnih.gov

Oxalic acid and its conjugate bases (this compound and oxalate) significantly enhance the dissolution rates of many common rock-forming minerals, particularly carbonates and silicates. vt.edu This process occurs through two primary, often simultaneous, mechanisms: proton-promoted dissolution and ligand-promoted dissolution. researchgate.net

Proton-Promoted Dissolution: Like any acid, oxalic acid releases protons (H⁺) that attack the mineral surface, breaking metal-oxygen bonds and leading to the release of cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Si⁴⁺) into solution. researchgate.netmdpi.com

Ligand-Promoted Dissolution: The this compound and oxalate anions act as ligands, binding to metal cations on the mineral surface. This formation of metal-oxalate surface complexes weakens the structural bonds within the mineral, promoting the detachment of the metal cation and accelerating dissolution. vt.eduresearchgate.net This mechanism is particularly effective for dissolving minerals containing aluminum and iron, as oxalate forms strong, soluble complexes with these metals, pulling them from the mineral structure into the surrounding solution. nih.govmdpi.com

Studies have demonstrated the potent effect of oxalate on various minerals. For example, it can increase the dissolution rate of the silicate (B1173343) mineral forsterite (Mg₂SiO₄) by over an order of magnitude compared to organic-free solutions at the same pH. vt.edu Similarly, it catalyzes the dissolution of clay minerals like kaolinite (B1170537) by forming surface complexes at aluminum sites. researchgate.net

Biomineralization is the process by which living organisms produce minerals. In a geological context, the formation of calcium oxalate is a widespread and significant geomycological process, driven primarily by fungi and lichens. nih.govresearchgate.net These organisms excrete oxalic acid as a metabolite, which then reacts with calcium present in rocks and soils. researchgate.netcambridge.org

This interaction leads to the precipitation of calcium oxalate minerals, most commonly as whewellite (B87421) (CaC₂O₄·H₂O, the monohydrate) and weddellite (B1203044) (CaC₂O₄·2H₂O, the dihydrate). nih.gov This process is a fundamental component of bioweathering, where biological activity breaks down rocks and contributes to soil formation. researchgate.net

Mechanism of Formation: Lichens and fungi growing on rock surfaces (e.g., granite, limestone) release oxalic acid. researchgate.netcambridge.org This acid leaches calcium ions (Ca²⁺) from the rock substrate. The subsequent reaction between the calcium and oxalate ions in the aqueous environment at the rock-organism interface results in the precipitation of calcium oxalate crystals, often forming crusts or films on the rock surface. cambridge.org

Geological Significance: The formation of calcium oxalate biominerals has several important consequences in geochemical cycling. It can act as a significant reservoir for calcium in soils. nih.gov The precipitation and dissolution of these minerals influence the availability of calcium and carbonate in the local environment. researchgate.net The type of calcium oxalate hydrate (B1144303) formed (the more stable whewellite versus the metastable weddellite) can be influenced by environmental conditions such as moisture levels and the presence of other ions or organic molecules in the system. cambridge.orgmdpi.comnih.gov These mycogenic minerals are found globally in diverse climates and are a clear indicator of biological influence on geological processes. nih.govmdpi.com

Biomineralization Processes and Calcium Oxalate Formation (Geological Context)

Aquatic Chemistry and Water Treatment Processes

This compound is a ubiquitous dicarboxylic acid found in various atmospheric and aquatic environments. researchgate.net Its primary pathway into natural water bodies is through atmospheric deposition, including rain and wet particle deposition. researchgate.net Oxalate is a significant component of atmospheric aerosols and is readily formed in cloud water through the aqueous-phase oxidation of precursors like glyoxal. researchgate.netcopernicus.org This in-cloud processing is considered a major production pathway, explaining the observed correlation between oxalate and sulfate concentrations in aerosols. nih.gov

Once in natural waters, the fate of oxalate is influenced by several processes. Photochemical reactions involving Fe(III) complexes are particularly important. nih.gov In sunlit surface waters, the photolysis of Fe(III)-oxalate complexes contributes to the degradation of various pollutants by generating reactive oxygen species. nih.gov The presence of oxalate can influence the photooxidation of other organic compounds, such as nonylphenol and bisphenol-A. tandfonline.comcapes.gov.br

The concentration of oxalate in water bodies can vary. For example, in-cloud air-equivalent concentrations have been measured at 0.217 µg/m³, which is significantly higher than below-cloud levels, indicating active production in clouds that subsequently contributes to aquatic systems upon precipitation. nps.edu The fate of oxalate is also linked to its interaction with dissolved organic matter and its potential for biodegradation by aquatic microorganisms. tandfonline.commdpi.com

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies highly effective in degrading recalcitrant organic pollutants like oxalate. cwejournal.orgbio-conferences.org These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can mineralize organic compounds into carbon dioxide and water. bio-conferences.orgiwaponline.com

Several AOPs have been investigated for oxalate degradation:

Photo-Fenton Process: This process involves the reaction of hydrogen peroxide (H₂O₂) with iron salts (typically Fe(II)) under UV light. The photolysis of Fe(III)-oxalate complexes plays a crucial role, as it can generate a reductive CO₂⁻• radical, which in turn reduces Fe(III) back to Fe(II), enhancing the catalytic cycle of the Fenton process. acs.org The addition of oxalate as a mediator can also allow the photo-Fenton process to be effective at neutral pH, overcoming a common limitation of the standard Fenton process which requires acidic conditions. bio-conferences.org

Photocatalysis: Titanium dioxide (TiO₂)-based photocatalysis is a widely studied AOP. iwaponline.com When illuminated with UV light, TiO₂ generates electron-hole pairs that produce hydroxyl radicals, leading to the oxidation of oxalate.

Ozonation: Ozone (O₃) is a powerful oxidant, and its combination with other processes like H₂O₂ or UV light can enhance hydroxyl radical production. cwejournal.org Photocatalytic ozonation has been shown to be a cost-effective method for oxalate decomposition compared to simple photocatalysis or catalytic ozonation alone. iwaponline.com

Sono-Photo-Ferrioxalate System: This hybrid AOP combines ultrasound (sonolysis), UV light (photolysis), and the ferrioxalate system. It generates a variety of oxidizing radicals, including HO•, C₂O₄•⁻, and CO₂•⁻, leading to efficient degradation of pollutants. nih.gov

The efficiency of these processes depends on parameters such as pH, the concentration of iron and oxalate, and the intensity of the light source. nih.govnih.gov

Table 2: Comparison of AOPs for Oxalate Degradation

AOP Method Mechanism Key Features Reference
Photo-Fenton Fe(II)/H₂O₂/UV light Enhanced Fe(II) regeneration via photolysis of Fe(III)-oxalate complexes. Can operate at neutral pH with oxalate as a mediator. bio-conferences.orgacs.org
Photocatalytic Ozonation O₃/Catalyst/UV light More cost-effective for oxalate decomposition than photocatalysis or catalytic ozonation alone. iwaponline.com
Sono-Photo-Ferrioxalate Ultrasound/UV/Fe(III)-oxalate Generates multiple types of oxidizing radicals (HO•, C₂O₄•⁻, CO₂•⁻) for high mineralization efficiency. nih.gov

| Fe(III)-Carboxylate Photolysis | Fe(III)-oxalate/Sunlight | Utilizes naturally occurring iron and sunlight to degrade pollutants; effective at acidic pH (e.g., 3.5). | nih.gov |

This compound significantly influences the speciation, mobility, and bioavailability of metal ions in aqueous environments through complexation reactions. acs.orgresearchgate.net As a dicarboxylic acid, the oxalate ion (C₂O₄²⁻) is an effective chelating agent, forming stable complexes with a wide range of metal ions, particularly polyvalent cations like Fe(III), Al(III), Ca(II), and Zn(II). researchgate.netcopernicus.org

The formation of these metal-oxalate complexes can have several environmental consequences:

Enhanced Metal Mobility: By forming soluble complexes, oxalate can increase the concentration of dissolved metals in water, preventing their precipitation or sorption to sediments. osti.gov This is particularly relevant for trivalent actinides and lanthanides, where oxalate complexation can play a crucial role in their environmental migration. osti.gov

Altered Bioavailability: The formation of ternary surface complexes on mineral surfaces, such as goethite, can make lattice ions like iron more labile and potentially more bioavailable. acs.org

Influence on Aerosol Properties: In atmospheric aerosols, the formation of metal-oxalate complexes (e.g., with Ca and Zn) can decrease the hygroscopicity of the particles. While free oxalic acid is hygroscopic, its metal complexes are generally not, which has implications for the ability of these aerosols to act as cloud condensation nuclei. copernicus.orgcopernicus.org

The stability of these complexes varies depending on the metal ion. Spectroscopic studies have confirmed that in finer aerosol particles, a significant fraction of total calcium (10–60%) and zinc (20–100%) can exist as oxalate complexes. copernicus.org The formation of these complexes is a key process in soil solutions, natural waters, and atmospheric water droplets. researchgate.netcopernicus.org

Table 3: Stability Constants (log K) for Selected Metal-Oxalate Complexes

Metal Ion Complex Stability Constant (log K) Ionic Strength (I) Reference
Ca(II) Ca(C₂O₄) 3.0 0 M copernicus.org
Mg(II) Mg(C₂O₄) 3.43 0 M copernicus.org
Zn(II) Zn(C₂O₄) 4.88 0 M copernicus.org
Fe(III) Fe(C₂O₄)⁺ 7.52 1.0 M copernicus.org
Al(III) Al(C₂O₄)⁺ 6.1 0.5 M copernicus.org
Am(III) Am(C₂O₄)⁺ 5.86 0.1 M osti.gov

| Eu(III) | Eu(C₂O₄)⁺ | 6.04 | 0.1 M | osti.gov |

Hydrogen Oxalate in Biological Systems Non Human & Mechanistic

Plant Physiology and Oxalate (B1200264) Metabolism

In plants, oxalic acid and its salt, oxalate, are involved in a multitude of physiological processes, from mineral balance to defense. The metabolism of this simple dicarboxylic acid is a complex and highly regulated aspect of plant biochemistry.

The synthesis of oxalic acid in plants is not attributed to a single, universal pathway but rather to several interconnected metabolic routes. The primary precursors are generally considered to be glyoxylate, L-ascorbic acid, and oxaloacetate, though the relative importance of each pathway can differ between plant species and even tissue types. researchgate.netresearchgate.nettubitak.gov.tr

Glyoxylate/Glycolate (B3277807) Pathway: This pathway is closely linked to photorespiration. mdpi.com Glycolate is oxidized to glyoxylate, which can then be further oxidized to oxalate. tubitak.gov.trresearchgate.net The enzyme glycolate oxidase is a key component in this conversion. researchgate.netmdpi.com In some plants, glyoxylic acid can also be derived from the enzymatic cleavage of isocitric acid. researchgate.net This pathway is considered a significant source of oxalate, particularly in leaf tissues exposed to light. nih.govnih.gov

L-Ascorbic Acid (Vitamin C) Pathway: The breakdown of L-ascorbic acid is a major route for oxalate production in many plants. researchgate.netmdpi.com Biochemical studies using radiolabeled precursors have supported the C2/C3 cleavage of ascorbic acid as a significant contributor to oxalate synthesis. mdpi.com Despite its importance, the specific genes and enzymes that catalyze this entire pathway in plants have not yet been fully identified. researchgate.netmdpi.com

Oxaloacetate Pathway: In this pathway, oxaloacetate, an intermediate of the tricarboxylic acid (TCA) or Krebs cycle, is hydrolyzed to form oxalate and acetate. researchgate.netresearchgate.netnih.govwikipedia.org An enzyme, oxaloacetase, has been identified in tissues like red beet and spinach that facilitates this reaction, suggesting a pathway for oxalate synthesis independent of glycolate metabolism. nih.govnih.gov This route may be particularly relevant in non-photosynthetic tissues.

Table 1: Major Biosynthesis Pathways of Oxalic Acid in Plants

Pathway Primary Precursor(s) Key Intermediate(s) Associated Process(es) Primary Location(s)
Glycolate Pathway Glycolate, Glycine Glyoxylate Photorespiration, Glyoxylate Cycle Peroxisomes, Mitochondria (in light-exposed leaves)
Ascorbic Acid Pathway L-Ascorbic Acid L-threonate, 2,3-diketo-L-gulonate Vitamin C Catabolism Cytosol / Vacuole
Oxaloacetate Pathway Oxaloacetate Not applicable Tricarboxylic Acid (TCA) Cycle Mitochondria

This table summarizes the three principal proposed pathways for oxalic acid biosynthesis in plant tissues, highlighting their precursors and cellular context.

Oxalate rarely remains as a free acid or soluble salt in plant cells. Instead, it readily precipitates with calcium ions to form insoluble calcium oxalate (CaOx) crystals. tubitak.gov.tr This biomineralization is a highly controlled process occurring in specialized cells called crystal idioblasts. mdpi.comtandfonline.com These idioblasts, often larger than surrounding cells, create specific intracellular environments, usually within their vacuoles, to regulate crystal nucleation and growth. tandfonline.comnih.gov The resulting crystals exhibit diverse and genetically determined morphologies, such as needle-shaped raphides, spherical druses, column-like styloids, and boxy prisms. mdpi.comtandfonline.com

The formation and presence of these crystals serve several critical functions:

Calcium Homeostasis: One of the most vital roles of CaOx formation is the regulation of bulk calcium levels. tandfonline.comannualreviews.orgnih.gov High concentrations of free calcium (Ca2+) are toxic to the cytosol, and CaOx precipitation provides a high-capacity mechanism to sequester excess calcium, safely removing it from active metabolism. tubitak.gov.trnih.gov Under conditions of calcium deficiency, some plants can remobilize calcium by dissolving the crystals, indicating a storage function. researchgate.net

pH Regulation: As a strong dicarboxylic acid, the synthesis of oxalic acid can influence cellular pH. researchgate.net By precipitating oxalate with calcium, plants can buffer against increases in cytoplasmic acidity.

Stress Response and Defense: CaOx crystals are a key component of plant defense against herbivores. annualreviews.orgnih.govuark.edu The sharp, needle-like raphides can cause irritation and physical damage to the mouthparts and digestive tracts of insects and other foraging animals, acting as a deterrent. plos.org Even smaller prismatic crystals can be abrasive to insect mandibles. plos.org Furthermore, oxalate itself can act as a chemical deterrent to some insects and pathogens. wikipedia.orgplos.org The secretion of oxalic acid from roots is also an important mechanism for detoxifying heavy metals like aluminum in the soil. nih.govmdpi.com

Structural Support: In some cases, crystal-bearing idioblasts are associated with vascular or mechanical tissues, suggesting they may contribute to the structural integrity of the plant. tandfonline.com

The synthesis of oxalate precursors occurs in various cellular compartments like mitochondria and peroxisomes, but the final accumulation of CaOx crystals predominantly happens within the vacuole. researchgate.netoup.com This spatial separation necessitates sophisticated transport mechanisms to move oxalate and calcium across cellular membranes, particularly the vacuolar membrane (tonoplast).

The process is highly organized, indicating that it is not a simple, random precipitation. nih.gov Crystal formation occurs within specialized membrane-bound chambers inside the vacuole. nih.gov This suggests the presence of specific transport proteins on both the tonoplast and these internal membranes to regulate the influx of oxalate and calcium ions into the crystallization space. oup.comresearchgate.net While the complete machinery is still under investigation, studies in Arabidopsis have identified a candidate oxalate transporter gene, AtOT, which appears to be involved in the efflux and transport of oxalate via membrane vesicles. nih.gov The expression of such transporter genes is often upregulated in response to stresses like aluminum toxicity, highlighting their role in oxalate-mediated defense mechanisms. nih.govmdpi.com The accumulation of oxalate is therefore a coordinated process involving biosynthesis, transport across the tonoplast into the vacuole, and controlled precipitation within specialized intra-vacuolar structures. researchgate.netoup.comtaylorfrancis.com

Calcium Oxalate Crystal Formation and Functional Roles in Plants (e.g., calcium homeostasis, pH regulation, stress response)

Microbial Degradation and Biotransformation Pathways

While plants are major producers of oxalate, many microorganisms have evolved the capacity to degrade it, using it as a carbon and energy source. nih.govpensoft.net This process, known as oxalotrophy, is crucial in various ecosystems, including the soil and the gut of animals. oup.com

Microbes employ several key enzymes to break down oxalate. These enzymes can be broadly categorized into different pathways based on their mechanism.

Oxalate Oxidase (OxO): This enzyme (EC 1.2.3.4) catalyzes the direct oxidation of oxalate into two molecules of carbon dioxide and hydrogen peroxide, using molecular oxygen. ontosight.ainih.govnih.gov It is found in various microorganisms, including fungi like Abortiporus biennis, and plays a role in plant defense against pathogenic fungi that secrete oxalate. ontosight.airesearchgate.net The reaction requires a manganese (Mn) cofactor at its active site. nih.govuniprot.org

Oxalate Decarboxylase (ODC): This enzyme (EC 4.1.1.2) catalyzes the decarboxylation of oxalate to produce formate (B1220265) and carbon dioxide. mdpi.comresearchgate.net

CoA-Dependent Pathway: This is a prominent pathway in many gut bacteria, including Oxalobacter formigenes and species of Lactobacillus and Bifidobacterium. nih.govfrontiersin.org It involves a two-step reaction:

Formyl-CoA Transferase (FRC): This enzyme (EC 2.8.3.16) activates oxalate by transferring a coenzyme A (CoA) moiety to it, forming oxalyl-CoA. oup.comfrontiersin.org

Oxalyl-CoA Decarboxylase (OXC): This enzyme (EC 4.1.1.8) then decarboxylates oxalyl-CoA to form formyl-CoA and carbon dioxide. nih.govfrontiersin.org The formyl-CoA can be further metabolized.

Oxalate Oxidoreductase (OOR): Some bacteria utilize this TPP-dependent enzyme to metabolize oxalate into two molecules of carbon dioxide while recovering two reducing equivalents. researchgate.net

Table 2: Key Enzymes in Microbial Oxalate Degradation

Enzyme Name EC Number Reaction Catalyzed Cofactor(s) Common Organisms
Oxalate Oxidase 1.2.3.4 Oxalate + O₂ → 2 CO₂ + H₂O₂ Manganese (Mn) Fungi, Plants
Oxalate Decarboxylase 4.1.1.2 Oxalate → Formate + CO₂ - Fungi, Bacteria
Formyl-CoA Transferase 2.8.3.16 Oxalate + Formyl-CoA ⇌ Oxalyl-CoA + Formate Coenzyme A Bacteria (O. formigenes)
Oxalyl-CoA Decarboxylase 4.1.1.8 Oxalyl-CoA → Formyl-CoA + CO₂ Thiamine pyrophosphate (TPP) Bacteria (O. formigenes)
Oxalate Oxidoreductase 1.2.7.10 Oxalate + CoA + 2 Ferredoxinox ⇌ Oxalyl-CoA + CO₂ + 2 Ferredoxinred Thiamine pyrophosphate (TPP) Bacteria

This table outlines the primary enzymes involved in the microbial breakdown of oxalate, detailing their reactions and the organisms in which they are commonly found.

The ability of a microorganism to degrade oxalate is encoded in its genome. The key genes responsible for the CoA-dependent pathway, frc (encoding formyl-CoA transferase) and oxc (encoding oxalyl-CoA decarboxylase), are central to bacterial oxalotrophy. pensoft.netnih.gov

Metagenomic studies of microbial communities, such as the human gut microbiota, reveal that genes related to oxalate metabolism are widespread. asm.orgbiorxiv.org However, the presence of a single gene does not always mean the organism actively degrades oxalate; often, a complete pathway is required. oup.combiorxiv.org The genes frc and oxc are frequently found together in the genomes of oxalate-degrading bacteria. nih.gov

The regulation of these genes is influenced by environmental conditions. For instance, the presence of oxalate and the ambient pH can affect the expression of oxalate degradation genes in bacteria like Lactobacillus acidophilus. nih.gov Phylogenetic analyses suggest that these genes have undergone significant evolutionary divergence and have been shared among different bacterial species through horizontal gene transfer, allowing for rapid adaptation to oxalate-rich environments. asm.org In the gut microbiome, while many bacteria possess the genetic potential to degrade oxalate, studies of gene expression (transcriptomics) indicate that a few specialist species, like Oxalobacter formigenes, are disproportionately responsible for the majority of oxalate degradation activity. nih.govnih.gov This highlights a key distinction between genetic potential and functional contribution within a microbial community.

Bioremediation Potential of Oxalate-Degrading Microbes

Oxalate-degrading microorganisms, often termed oxalotrophs, represent a diverse group of bacteria and fungi capable of utilizing oxalate as a sole source of carbon and energy. frontiersin.orgscielo.org.co This metabolic capability is of significant interest for environmental bioremediation, particularly in soil restoration, carbon sequestration, and the detoxification of heavy metals. frontiersin.orgscielo.org.co The mechanisms employed by these microbes can transform toxic compounds and restore ecological balance in contaminated environments.

The primary process underpinning much of this bioremediation potential is the Oxalate-Carbonate Pathway (OCP). frontiersin.orgnih.gov In this pathway, microorganisms break down oxalate, leading to a localized increase in pH. scielo.org.cofrontiersin.org This shift in alkalinity facilitates the precipitation of dissolved carbon dioxide as stable carbonate minerals, such as calcite. frontiersin.orgoup.com The OCP is a key biogeochemical process that not only detoxifies oxalate-rich environments but also contributes to long-term carbon storage in soils. oup.comresearchgate.netresearchgate.net

Research has identified numerous microbial species with the ability to degrade oxalate, isolated from various environments including agricultural soil, forest floors, and the rhizosphere of oxalate-producing plants. scielo.org.coosti.govapsnet.org These microbes employ specific enzymatic pathways to metabolize hydrogen oxalate and its salt forms.

Key Microbial Players in Oxalate Bioremediation

A variety of bacterial and fungal genera have been identified for their oxalotrophic capabilities. These organisms are found in diverse ecological niches and play a crucial role in environmental remediation.

Table 1: Examples of Oxalate-Degrading Microorganisms and Their Environmental Significance

Microbial Genus Type Environment of Isolation Bioremediation Relevance Citations
Bacillus Bacterium Rhizosphere soil, Estuary sediments Potential for acid soil remediation; Heavy metal resistance scielo.org.coejournals.phdergipark.org.tr
Cupriavidus Bacterium Agricultural soil Protection of plants against pathogens; Heavy metal resistance apsnet.orgfrontiersin.orgsmujo.id
Pseudomonas Bacterium Soil of rhizospheres Degradation of oxalates in industrial by-products frontiersin.orggoogle.com
Serratia Bacterium Rhizosphere soil Increase of soil pH through oxalate consumption scielo.org.co
Aspergillus Fungus Soil Production of oxalic acid for metal leaching; Immobilization of toxic metals nih.govfrontiersin.orgoup.com
Serpula Fungus Wood/Mineral substrates Active formation of heavy metal oxalates mdpi.com

Mechanistic Insights from Research Findings

The bioremediation potential of these microbes stems from specific enzymatic activities that break down the stable carbon-carbon bond in oxalate. Two main types of degradation pathways have been characterized.

Type I Pathway: This pathway involves enzymes like oxalate oxidase and oxalate decarboxylase, which cleave the C-C bond in a single step. biorxiv.org Oxalate oxidase, for instance, catalyzes the degradation of oxalic acid into carbon dioxide and hydrogen peroxide. researchgate.netnih.gov This pathway is common in fungi such as Abortiporus biennis. researchgate.net

Type II Pathway: This pathway is a two-step enzymatic reaction prominent in bacteria like Oxalobacter formigenes. It requires coenzyme A and involves the enzymes formyl-CoA transferase (frc) and oxalyl-CoA decarboxylase (oxc) to convert oxalate into formate and carbon dioxide. elifesciences.org

Research highlights the effectiveness of these microbes in various bioremediation scenarios:

Heavy Metal Immobilization: Many fungi, including species of Aspergillus and brown rot fungi like Serpula himantioides, can precipitate toxic heavy metals such as lead, copper, and manganese as insoluble metal oxalates. nih.govmdpi.com This process of biomineralization effectively immobilizes the toxic metals, reducing their bioavailability and toxicity in the environment. nih.govoup.com Studies have shown that Aspergillus niger can form lead oxalate on its cell wall, trapping the toxic metal. frontiersin.org The presence of toxic metals and organic pollutants together can even enhance the fungal biomineralization process. nih.gov

Soil Remediation and Carbon Sequestration: In soil ecosystems, oxalotrophic bacteria play a vital role. By degrading oxalates found in leaf litter and root exudates, they increase soil pH. scielo.org.cofrontiersin.org This activity is central to the Oxalate-Carbonate Pathway, which sequesters atmospheric CO2 into stable calcium carbonate minerals in the soil. frontiersin.orgresearchgate.net This has significant potential for improving soil structure and creating a long-term carbon sink. frontiersin.orgresearchgate.net For example, bacteria isolated from the rhizosphere of Oxalis sp. plants, such as Bacillus amyloliquefaciens and Bacillus subtilis, have demonstrated the capacity to increase soil pH by consuming oxalate, suggesting their potential as bio-fertilizers or bioremediation agents in acidic soils. scielo.org.co

Table 2: Research Findings on Microbial Oxalate Degradation Efficiency

Microorganism(s) Substrate/Contaminant Key Finding Citation
Streptomyces sp. NJ10 Calcium Oxalate Degraded nearly 88% of supplied calcium oxalate (25 mM/L) after 144 hours of incubation. mdpi.com
Aspergillus niger Heavy Metals (Co, Cu, Mn, Fe) & Azo Dye Co-existence of toxic metals and an organic pollutant enhanced fungal biomineralization and accelerated pollutant removal. nih.gov
Bacillus cereus Chromium (VI) Bacterial consortium including B. cereus reduced Cr(VI) at a rate of 0.8931 ppm/week in contaminated sediments. ejournals.ph
Cupriavidus campinensis Calcium Oxalate The ability to degrade oxalate in vitro correlated with the ability to protect plants against pathogenic fungi. apsnet.org
Forest Soil Microbes Oxalate 50% to 85% of oxalate carbon added to forest O horizons can be mineralized to CO2 within 6 hours. osti.gov

The application of oxalate-degrading microbes offers a promising, eco-friendly approach to addressing various environmental contaminants. frontiersin.org Their ability to immobilize heavy metals and sequester carbon highlights their importance in biogeochemical cycles and their potential for development into effective bioremediation technologies. frontiersin.orgoup.com

Advanced Analytical Methodologies for Hydrogen Oxalate Quantification and Speciation

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of hydrogen oxalate (B1200264), providing powerful separation capabilities that resolve the analyte from complex sample components, thereby ensuring accurate quantification.

Ion Chromatography (IC) for Anion Analysis

Ion chromatography (IC) stands out as a primary method for the determination of oxalate and other anions. thermofisher.comresearchgate.netseparations.nl It is particularly effective for analyzing aqueous samples and is widely applied in clinical chemistry for the analysis of physiological fluids like urine and plasma. separations.nl In industrial settings, IC is the method of choice for determining oxalate in challenging matrices such as Bayer liquor, where high ionic strength and metal content present significant analytical hurdles. thermofisher.com Specialized IC systems, such as Reagent-Free™ Ion Chromatography (RFIC™) with in-line sample cleanup, have been designed to handle such complex samples by removing interfering substances like aluminum. thermofisher.com

The technique typically employs an anion-exchange column for separation, followed by conductometric detection. researchgate.net The sensitivity of IC is noteworthy, with detection limits for oxalic acid reported as low as 0.03 mg/L and a linear range extending from 0.1 to 20 mg/L. researchgate.net The precision of the method is also a key advantage, with relative standard deviations often falling around 1%. researchgate.net

Table 1: Performance Characteristics of Ion Chromatography for Oxalate Analysis

Parameter Reported Value Source
Limit of Detection (LOD) 0.03 mg/L researchgate.net
Linear Range 0.1–20 mg/L researchgate.net
Relative Standard Deviation (RSD) 1% researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely adopted technique for oxalate determination due to its high sensitivity, accuracy, and reliability. mdpi.com It can be coupled with a variety of detectors, each offering unique advantages for specific applications.

UV-Vis Detection: A common approach involves reversed-phase HPLC with ultraviolet (UV) detection. researchgate.netinnovareacademics.in For instance, a method using a C18 column with isocratic elution and UV detection at 314 nm has been developed for plasma and urine samples after derivatization with 1,2-diaminobenzene. researchgate.net Another method for analyzing urine samples utilizes a mobile phase of methanol (B129727) and dilute acetic acid with UV detection at 237 nm. innovareacademics.in The detection limits for these methods are in the range of 0.3-0.5 mg/L. researchgate.net

Electrochemical Detection (ED): HPLC with electrochemical detection offers excellent sensitivity. An automated HPLC-ED method using an ion-exchange organic acid column has been successfully applied to quantify oxalates in cork stoppers. ajevonline.org This method demonstrated a linear range from 0.1 µg/mL (the detection limit) to 20 µg/mL, with good precision (relative standard deviation between 5.90% and 8.20%) and satisfactory recovery (92.85% to 103.65%). ajevonline.org

Mass Spectrometry (MS) Detection: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for oxalate analysis, offering high sensitivity and unparalleled selectivity. mdpi.com This is particularly crucial for complex biological matrices like human plasma. tandfonline.com Anion exchange HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been validated for quantifying plasma oxalate with a range of 0.500–50.0 μg/mL. tandfonline.com This method utilizes a small sample volume (100 μl) and a 13C2-labeled oxalic acid as an internal standard for accurate quantification. tandfonline.com Similarly, LC-MS/MS with online weak anion exchange chromatography has been developed for urinary oxalate analysis, demonstrating minimal ion suppression and good agreement with enzymatic assays. researchgate.netoup.com

Chemiluminescence Detection: A highly sensitive HPLC method with peroxyoxalate chemiluminescence (PO-CL) detection has been developed for determining hydrogen peroxide, which can be a product of an enzymatic reaction with oxalate. researchgate.net Another approach involves electrogenerated chemiluminescence detection using tris(2,2'-bipyridyl)ruthenium(II) in the mobile phase for the analysis of oxalate in urine and plasma samples separated by reversed-phase ion-pair HPLC. nih.govacs.org

Table 2: Comparison of HPLC Detection Modes for Oxalate Quantification

Detection Mode Limit of Detection (LOD) Linear Range Sample Matrix Source
UV-Vis 0.3-0.5 mg/L 1.953-125 mg/L Plasma, Urine researchgate.net
Electrochemical (ED) 0.1 µg/mL 0.1-20 µg/mL Cork Stoppers ajevonline.org
Mass Spectrometry (MS/MS) 0.500 µg/mL (LOQ) 0.500–50.0 µg/mL Human Plasma tandfonline.com

Capillary Electrophoresis (CE) for Complex Matrix Analysis

Capillary electrophoresis (CE) is another valuable technique for the analysis of oxalate, especially in complex matrices. researchgate.net However, it can sometimes be limited by lower reproducibility of migration times. researchgate.net The hyphenation of CE with inductively coupled plasma mass spectrometry (CE-ICP-MS) has been used to study metal-oxalate complexes, such as those of protactinium, uranium, and neptunium. This powerful combination allows for the separation and sensitive detection of different metal species. For the analysis of oxalate in challenging samples like beer, zone electrophoresis on a chip with conductivity detection has been explored as a rapid and less expensive alternative to more complex mass spectrometry-based methods. researchgate.net

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, a range of spectrophotometric and electrochemical methods have been developed for the quantification of hydrogen oxalate, often offering simplicity, speed, and the potential for miniaturization.

Development of Spectrophotometric and Fluorimetric Assays for Oxalate

Spectrophotometric and fluorimetric assays are widely used for oxalate quantification, often relying on enzymatic reactions. mdpi.comabbexa.comnih.gov A common principle involves the use of oxalate oxidase, which catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide. abbexa.comnih.gov The resulting hydrogen peroxide is then detected colorimetrically or fluorometrically.

Spectrophotometric Assays: In one spectrophotometric method, the hydrogen peroxide produced reacts with a chromogenic substance in the presence of peroxidase (POD) to form a colored product with an absorption maximum around 550 nm. abbexa.com Another approach involves the reaction of nitrous acid, released from sodium nitrite (B80452) by the free carboxylic acid in oxalic acid, with sulfanilamide (B372717) to form a diazonium salt that develops a red color with α-naphthylamine, showing maximum absorption at 482 nm. researchgate.net This method demonstrated linearity over a concentration range of 2-48 µg/ml. researchgate.net The classic permanganate-oxalate reaction can also be monitored spectrophotometrically to determine unknown oxalate concentrations. acs.org

Fluorimetric Assays: Fluorimetric assays offer high sensitivity. One such assay also utilizes the oxalate oxidase reaction, where the generated hydrogen peroxide reacts with a probe to produce a fluorescent signal (excitation/emission ≈ 535/587 nm). creativebiomart.netaffiassay.com These kits can detect as little as 4 µU of oxalate oxidase activity. creativebiomart.netaffiassay.com Synchrotron deep ultraviolet (UV) fluorescence microscopy has been employed to detect calcium oxalate in kidney biopsies, with an emission signal detected at 420 nm after excitation at 275 nm. nih.govresearchgate.net

Table 3: Characteristics of Spectrophotometric and Fluorimetric Oxalate Assays

Assay Type Principle Detection Wavelength/Signal Limit of Detection (LOD) Source
Spectrophotometric Oxalate oxidase/Peroxidase 550 nm Not specified abbexa.com
Spectrophotometric Diazotization reaction 482 nm Not specified (Linear range 2-48 µg/ml) researchgate.net
Fluorimetric Oxalate oxidase/Fluorescent probe Ex/Em = 535/587 nm < 4 µU of enzyme activity creativebiomart.netaffiassay.com

Voltammetric and Potentiometric Sensor Development for Oxalate

Electrochemical sensors, including voltammetric and potentiometric devices, provide an alternative approach for the rapid and sensitive detection of oxalate. mdpi.commdpi.com These methods are based on the electrochemical oxidation of oxalate or the potential change at an ion-selective electrode.

Voltammetric Sensors: Various materials have been explored to modify electrodes for enhanced sensitivity and selectivity in the voltammetric detection of oxalic acid. These include platinum nanoparticles on graphene nanosheets and vanadium disulfide (VS2) nanoflowers on glassy carbon electrodes. mdpi.commdpi.com A sensor based on VS2 nanoflowers exhibited a wide linear detection range of 0.2–20 μM with a low detection limit of 0.188 μM. mdpi.com Another study reported a modified carbon ionic liquid electrode with TiO2-Fe nanoparticles for the simultaneous determination of thiocyanate (B1210189) and oxalate, with a detection limit of 2.3 × 10⁻⁵ M for oxalate. analchemres.org Gold electrodes modified with Nafion and tungsten trioxide (WO3) have also been shown to be sensitive and selective for oxalate ions. sumdu.edu.uasumdu.edu.ua

Potentiometric Sensors: Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode. Solid-contact potentiometric sensors based on ionic liquids with thiacalix mdpi.comarene derivatives have been developed for the selective determination of anions, including oxalate. frontiersin.orgfrontiersin.orgnih.gov A carbon paste potentiometric sensor using a zirconium salan complex as an ionophore exhibited a Nernstian response to oxalate over a wide concentration range (1.5×10⁻⁶ to 3.9 ×10⁻² mol L⁻¹) with a low detection limit of 7.0×10⁻⁷ mol L⁻¹. researchgate.net

Table 4: Performance of Electrochemical Sensors for Oxalate Detection

Sensor Type Electrode Material/Modification Limit of Detection (LOD) Linear Range Source
Voltammetric VS2 Nanoflower/Glassy Carbon 0.188 µM 0.2–20 µM mdpi.com
Voltammetric TiO2-Fe Nanoparticles/Carbon Ionic Liquid 2.3 × 10⁻⁵ M 5.0 × 10⁻⁵–3.0 × 10⁻³ M analchemres.org
Potentiometric Zirconium Salan Complex/Carbon Paste 7.0 × 10⁻⁷ mol L⁻¹ 1.5 × 10⁻⁶–3.9 × 10⁻² mol L⁻¹ researchgate.net

Enzymatic Detection Coupled with Advanced Detection Principles (e.g., H₂O₂ detection)

The enzymatic quantification of this compound offers high specificity and sensitivity, primarily through the use of the enzyme oxalate oxidase (EC 1.2.3.4). This enzyme catalyzes the oxidation of oxalate in the presence of molecular oxygen to produce carbon dioxide and hydrogen peroxide (H₂O₂). nih.gov The reaction is stoichiometric, meaning the amount of H₂O₂ generated is directly proportional to the initial amount of oxalate present in the sample. nih.govnih.gov This generated H₂O₂ then becomes the target for a variety of advanced detection systems. scirp.org

One common and robust detection principle is colorimetry. In this approach, the H₂O₂ produced from the oxalate oxidase reaction is used to drive a secondary enzymatic reaction, typically catalyzed by a peroxidase such as horseradish peroxidase (HRP). nih.govscirp.org This secondary reaction involves the oxidation of a chromogenic substrate, resulting in a colored product whose absorbance can be measured spectrophotometrically. A well-documented example involves the use of 4-aminoantipyrine (B1666024) and N,N-dimethylaniline as chromogenic agents in the presence of HRP. nih.gov The resulting colored solution's absorbance is measured, typically around 550 nm, and the oxalate concentration is determined by comparison to a standard curve generated with known concentrations of H₂O₂ or oxalate. nih.gov

Another advanced detection principle coupled with enzymatic oxalate determination is chemiluminescence. This method relies on the H₂O₂-driven oxidation of a chemiluminescent agent, such as luminol (B1675438). nih.gov In the presence of a catalyst, the reaction between H₂O₂ and luminol produces light. The intensity of the emitted light, measured by a luminometer, is proportional to the H₂O₂ concentration and, consequently, to the original oxalate concentration. nih.gov This technique is known for its high sensitivity. nih.gov

Enzyme-based sensors have been developed for the detection of various analytes, including oxalate, by immobilizing oxalate oxidase onto an electrode. scirp.org The sensor measures the by-product of the enzymatic reaction, H₂O₂. scirp.org These biosensors can provide rapid and direct measurements in complex matrices. scirp.org

Table 1: Comparison of Detection Principles for Enzymatic Oxalate Assay

Detection PrincipleMechanismTypical ReagentsAdvantagesLimitationsReference
ColorimetryEnzymatic oxidation of a chromogen by H₂O₂ in the presence of peroxidase.Horseradish Peroxidase (HRP), 4-aminoantipyrine, N,N-dimethylaniline.Cost-effective, robust, widely applicable.Lower sensitivity compared to chemiluminescence, potential for colorimetric interference. nih.gov
ChemiluminescenceLight emission from the oxidation of a chemiluminescent substrate by H₂O₂.Luminol, Hexacyanoferrate(III) as a catalyst.High sensitivity, low background signal.Requires specialized detection equipment (luminometer). nih.gov
Electrochemical SensingDirect or mediated electrochemical detection of H₂O₂ at an electrode surface.Immobilized oxalate oxidase on platinum or modified carbon electrodes.High sensitivity, rapid analysis, potential for miniaturization.Susceptible to fouling, potential for electrochemical interference. scirp.orgmdpi.com

Sample Preparation and Matrix Effect Mitigation in Oxalate Analysis

Advanced Extraction and Preconcentration Techniques

Effective sample preparation is critical for the accurate quantification of this compound, as it aims to efficiently extract the analyte from the sample matrix while minimizing interferences. ccsenet.org The choice of extraction solvent is fundamental, with hydrochloric acid commonly used for total oxalate extraction and water used for soluble oxalate. mdpi.comresearchgate.net However, advanced techniques are often employed to enhance extraction efficiency and preconcentrate the analyte, thereby improving detection limits.

Ultrasonic-Assisted Extraction (UAE) is a method that utilizes high-frequency sound waves to facilitate the extraction process. The application of ultrasonic power (e.g., 300 W, 50 Hz) can enhance the penetration of solvents into the sample matrix, leading to more efficient and rapid extraction of both soluble and total oxalates. mdpi.com

Cloud Point Extraction (CPE) is an advanced preconcentration technique that has been successfully applied to oxalate analysis. researchgate.netdntb.gov.ua This method is based on the phase-separation behavior of non-ionic surfactants in aqueous solutions. At a specific temperature, known as the cloud point temperature, the surfactant solution separates into a small, surfactant-rich phase and a bulk aqueous phase. The analyte can be partitioned into the small surfactant-rich phase, achieving significant preconcentration. researchgate.net One study developed an ultrasonic-assisted cloud point extraction (UA-CPE) procedure for the preconcentration of oxalate prior to spectrophotometric determination, achieving a linear range of 0.4–170 μg L⁻¹ and a limit of detection of 0.12 μg L⁻¹. researchgate.net

Solid-Phase Extraction (SPE) is another widely used technique for sample cleanup and preconcentration. For oxalate analysis, specific SPE cartridges, such as those with graphitized carbon black or weak anion exchange (WAX) functionalities, can be employed. nih.gov These methods effectively remove interfering substances from the sample matrix. For instance, graphitized carbon black has been used to purify wine samples before ion chromatography analysis, while WAX columns are used in urinary oxalate analysis to resolve the analyte from areas of ion suppression. nih.gov Sequential extractions using different solvents of increasing strength (e.g., water, acetic acid, and finally hydrochloric or perchloric acid) can also be used to fractionate and quantify different forms of oxalate within a sample. usda.gov

Table 2: Overview of Advanced Extraction and Preconcentration Techniques for Oxalate

TechniquePrincipleTypical ApplicationKey Findings / PerformanceReference
Ultrasonic-Assisted Cloud Point Extraction (UA-CPE)Combines ultrasonic energy with the phase separation of non-ionic surfactants to extract and preconcentrate the analyte.Determination of oxalate in beverage samples.Linear range: 0.4–170 μg L⁻¹; LOD: 0.12 μg L⁻¹; RSD < 3.5%. researchgate.net
Solid-Phase Extraction (SPE)Analyte is partitioned between a solid phase and a liquid phase to separate it from interferences.Cleanup of wine and urine samples for chromatographic analysis.Effectively removes interfering substances and allows for analyte preconcentration. Graphitized carbon black and WAX are common sorbents. nih.gov
Sequential Solvent ExtractionStepwise extraction with solvents of different polarities or strengths to isolate different forms of oxalate.Fractionation of soluble and insoluble oxalate in plant tissues.Allows for separate quantification of water-soluble, acid-soluble, and insoluble oxalate fractions. Solvents include water, acetic acid, and HCl. usda.gov

Method Validation for Specific Academic Research Applications

For academic research, the validation of an analytical method ensures that the data generated are reliable, reproducible, and fit for purpose. nih.govnih.gov Method validation for this compound quantification involves assessing several key performance characteristics, often following guidelines like those from the International Council for Harmonisation (ICH). biomedres.us

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high coefficient of determination (r²) value, typically >0.99, is desired. biomedres.us For example, a validated RP-HPLC method for an oxalate salt showed linearity over a concentration range of 10 to 50 μg/mL with an r² of 0.997. biomedres.us

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For oxalate analysis, RSD values are often expected to be below 5%. researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the assay is calculated. Recoveries are typically expected to be within a range of 90-110%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest concentration that gives a detectable signal (e.g., signal-to-noise ratio of 3:1), while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. biomedres.us For an RP-HPLC method, LOD and LOQ values for an oxalate salt were reported as 12.914 µg/mL and 39.132 µg/mL, respectively. biomedres.us

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, temperature). It provides an indication of its reliability during normal usage. biomedres.us

Ruggedness assesses the degree of reproducibility of test results under varied conditions, such as analysis by different analysts or on different instruments. biomedres.us

Table 3: Key Method Validation Parameters for this compound Analysis in a Research Context

ParameterDescriptionTypical Acceptance Criteria for ResearchReference
Linearity (r²)The ability of the method to elicit results that are directly proportional to the analyte concentration.≥ 0.99 biomedres.us
Precision (RSD%)The degree of scatter between a series of measurements.≤ 5% researchgate.net
Accuracy (Recovery %)The closeness of the measured value to the true value.90 - 110% nih.gov
Limit of Detection (LOD)The lowest analyte concentration that can be reliably detected.Signal-to-Noise Ratio ≥ 3:1 mdpi.combiomedres.us
Limit of Quantitation (LOQ)The lowest analyte concentration that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1 biomedres.us
RobustnessThe ability to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters are slightly varied. biomedres.us

Future Research Directions and Emerging Paradigms in Hydrogen Oxalate Studies

Integrated Computational and Experimental Approaches for Multi-Scale Modeling

The study of hydrogen oxalate (B1200264) (HC₂O₄⁻) is increasingly benefiting from the synergy between computational modeling and experimental techniques. This integrated approach allows for a comprehensive understanding of the molecule's behavior across multiple scales, from atomic-level interactions to macroscopic properties.

Computational modeling plays a crucial role in elucidating the intricate details of hydrogen oxalate's structure and dynamics. Ab initio quantum chemical calculations have been employed to explore the potential energy surface of the this compound anion in various environments, including the gas phase and in the presence of solvent molecules. researchgate.net These studies have revealed that the conformation of the anion is significantly influenced by the surrounding water molecules, highlighting the necessity of explicit solvent models for accurate descriptions. researchgate.net Techniques like Born-Oppenheimer molecular dynamics simulations provide insights into the solvation shell structure and the interplay between intramolecular and intermolecular hydrogen bonding. researchgate.net Furthermore, computational methods such as Density Functional Theory (DFT) are used to calculate and interpret spectroscopic data, like X-ray absorption and emission spectra, which can reveal resonant effects within the functional groups of the molecule. researchgate.net

Experimental validation is essential to ground these theoretical models in reality. For instance, experimental data on the adsorption of oxalate onto mineral surfaces, such as montmorillonite, have been used to develop and refine surface complexation models. researchgate.net These models, which can be fitted to experimental data using computer programs like FITEQL 4.0, describe the formation of different surface complexes at varying pH levels. researchgate.net Similarly, experimental techniques are used to determine nucleation kinetics, solubility, and nonlinear optical properties of this compound-containing crystals, providing valuable data for validating and parameterizing computational models. iaamonline.org

The development of multi-scale models represents a significant advancement in this field. These models bridge the gap between microscopic and macroscopic phenomena. For example, a multi-scale modeling approach for the interaction of oxalate with clay mineral surfaces combines thermodynamic equilibria simulations at the macroscale with atomistic calculations. researchgate.net This allows for a more complete picture of the adsorption process. Another example involves the development of classical molecular dynamics (CMD) models for this compound anions, with parameters derived from ab initio molecular dynamics (AIMD) data. researchgate.net This hierarchical approach ensures that the classical models accurately capture the quantum mechanical effects that govern the system's behavior.

Future research will likely focus on further refining these integrated approaches. This includes the development of more accurate force fields for classical simulations, the use of more sophisticated quantum chemical methods, and the application of these models to more complex systems. The continued collaboration between computational and experimental chemists will be key to unlocking a deeper understanding of this compound and its role in various chemical and environmental processes.

Table 8.1: Comparison of Computational and Experimental Techniques for this compound Studies

Technique Type Specific Method Information Gained Key Findings/Applications
Computational Ab initio quantum chemical calculationsPotential energy surface, conformational stabilityReveals the influence of solvent on anion conformation. researchgate.net
Born-Oppenheimer molecular dynamicsSolvation structure, hydrogen bondingHighlights the necessity of explicit solvent models. researchgate.net
Density Functional Theory (DFT)Spectroscopic properties, electronic structureReproduces experimental X-ray spectra and shows resonant effects. researchgate.net
Classical Molecular Dynamics (CMD)Macroscopic properties, dynamicsSimulates larger systems over longer timescales. researchgate.net
Experimental Surface Adsorption StudiesAdsorption equilibria, surface complexationDevelopment of surface complexation models for mineral interactions. researchgate.net
Crystal Growth and CharacterizationNucleation kinetics, solubility, NLO propertiesProvides data for validating computational models of crystal formation. iaamonline.org
Spectroscopic Analysis (IR, Raman)Vibrational modes, intermolecular interactionsConfirms hydrogen bonding and molecular structure in salts. frontiersin.orgmdpi.com
Integrated Multi-scale ModelingLinking atomic-level details to macroscopic behaviorProvides a comprehensive understanding of adsorption on clay minerals. researchgate.net
AIMD-parameterized CMDAccurate classical modelsImproves the reliability of classical simulations. researchgate.net

Role of this compound in the Synthesis and Modification of Advanced Materials

This compound and its salts are proving to be versatile components in the synthesis and modification of a wide array of advanced materials. Their utility stems from their ability to act as ligands, precursors, and structure-directing agents, leading to materials with novel properties and applications.

This compound also serves as a crucial building block in the development of metal-organic frameworks (MOFs) and other coordination polymers. For instance, iron(II) oxalate dihydrate has emerged as an important precursor for preparing new functional advanced materials. mdpi.com These materials can exhibit properties such as high, thermally activated proton conductivity. mdpi.com The synthesis of these materials can be achieved through various methods, including salt metathesis reactions and hydrothermal synthesis, which allows for the formation of single crystals. mdpi.com The structure of these materials often consists of polymeric chains held together by hydrogen bonds. mdpi.com

Furthermore, this compound plays a role in the modification of material surfaces . A notable example is the modification of stainless steel for the oxygen evolution reaction. acs.org By using a simple hydrothermal method with oxalic acid, the surface of the stainless steel can be corroded and simultaneously loaded with metal oxalate crystals. acs.org This modification leads to a significant decrease in overpotential and enhanced stability, which is attributed to the unique framework structure of the metal oxalate crystals. acs.org The electrons enriched in the C=O bonds of the oxalate can enhance the adsorption energy on the catalyst surface, promoting the generation of active catalytic sites. acs.org

The use of this compound extends to the synthesis of nanoparticles . Metal oxalates can be used as precursors for the controlled thermal decomposition to produce metal oxide nanoparticles. mdpi.comresearchgate.net This method allows for the synthesis of nanoparticles with controlled crystallinity and surface area. researchgate.net

Table 8.2: Applications of this compound in Advanced Materials

Material Type Role of this compound Synthesis Method Key Properties and Applications
Nonlinear Optical (NLO) Crystals Component of the crystal structureSlow evaporationSecond and third-order nonlinearity for optical devices. iaamonline.org
Metal-Organic Frameworks (MOFs) Precursor/Building blockHydrothermal synthesis, Salt metathesisHigh proton conductivity, photocatalytic properties. mdpi.com
Surface-Modified Catalysts Modifying agentHydrothermal treatmentEnhanced catalytic activity and stability for oxygen evolution. acs.org
Metal Oxide Nanoparticles PrecursorThermal decompositionControlled synthesis of nanoparticles with specific properties. mdpi.comresearchgate.net
Open-Framework Materials Structure-directing agentHydrothermal synthesisCreation of novel structures with unusual coordination. acs.org

Application of Machine Learning and Artificial Intelligence in Oxalate Research

The integration of machine learning (ML) and artificial intelligence (AI) is an emerging paradigm in oxalate research, offering powerful tools to analyze complex datasets and predict material properties and chemical behavior. While direct applications to this compound are still developing, the broader field of oxalate research provides a strong indication of future directions.

One of the most prominent applications of ML in this area is in the prediction of chemical composition and properties . For instance, AI models have been developed to predict the main chemical composition of urinary stones, including calcium oxalate, from unenhanced computed tomography (CT) images with high accuracy. amegroups.org These models utilize algorithms like the LASSO algorithm to extract and analyze a large number of radiomics features from the images. amegroups.org This approach has demonstrated high sensitivity and specificity in distinguishing between different stone types. amegroups.org

Machine learning is also being employed to identify key predictors and risk factors in complex systems. In the context of kidney stone recurrence, ML models, such as TabNet, have been used to analyze extensive clinical data, including 24-hour urine collections. mdpi.com These models have successfully identified urinary oxalate levels as a significant predictor of recurrence, even within what is considered the normal range. mdpi.com This highlights the potential of ML to uncover subtle patterns and relationships that may be missed by traditional statistical methods.

Furthermore, ML is being applied to predict stone composition from electronic health record (EHR) data . By training models like XGBoost and logistic regression on demographic, comorbidity, and 24-hour urine data, researchers can predict whether a kidney stone is composed of calcium oxalate or other substances. researchgate.netnih.gov These models have shown that while EHR data is predictive, the inclusion of 24-hour urine analyte data significantly improves performance. researchgate.netnih.gov

Looking ahead, the application of ML and AI in this compound research could involve:

Accelerating the discovery of new materials: ML models could be trained to predict the properties of novel this compound-based materials, such as their nonlinear optical coefficients or catalytic activity, based on their chemical structure and synthesis conditions.

Optimizing reaction conditions: AI algorithms could be used to optimize the synthesis of this compound-containing materials by exploring a vast parameter space of reaction conditions to maximize yield and desired properties.

Improving computational models: ML can be used to develop more accurate and efficient force fields for molecular dynamics simulations of this compound and its interactions with other molecules.

Table 8.3: Machine Learning Applications in Oxalate Research

Application Area Machine Learning Model/Algorithm Input Data Predicted Outcome Key Findings
Stone Composition Prediction LASSO AlgorithmUnenhanced CT imagesCalcium oxalate monohydrate (COM) vs. non-COM stonesHigh accuracy (88.3%) in predicting COM stones in vivo. amegroups.org
Kidney Stone Recurrence Prediction TabNet, SHAP analysisClinical data, 24h urine collectionsRecurrence of calcium stonesUrinary oxalate is a key predictor, even at "normal" levels. mdpi.com
Stone Composition from EHR XGBoost, Logistic RegressionEHR data, 24h urine analytesCalcium vs. non-calcium stones; Multiclass stone types24h urine data significantly improves model performance. researchgate.netnih.gov
Biomarker Identification Random Forest, XGBoostUrinary metabolite profilesPresence of kidney, ureter, or multiple location stonesIdentified urinary calcium and magnesium as key predictors. mdpi.com

Interdisciplinary Connections: From Astrochemistry to Sustainable Chemistry (Excluding human/clinical applications)

The study of this compound extends beyond traditional chemistry, forging connections with diverse fields such as astrochemistry and sustainable chemistry. These interdisciplinary links highlight the fundamental importance of this simple molecule in a wide range of natural and technological processes.

In the realm of astrochemistry , hydrogen-bonding interactions involving organic molecules like oxalic acid are of great significance. acs.org These interactions can lead to the formation of stable molecular clusters in the atmosphere and in interstellar and circumstellar media. acs.orgmdpi.com The study of how molecules are formed and destroyed in different astronomical environments is a central theme in astrochemistry. frontiersin.org While the direct detection of this compound in space is challenging, the presence of its precursor, oxalic acid, and the fundamental nature of hydrogen bonding suggest its potential role in the chemical evolution of the universe. acs.orgfrontiersin.org The formation of more complex organic molecules from simple precursors is a key step in the processes that could potentially lead to the origins of life. mdpi.com

From a sustainable chemistry perspective, this compound and oxalate chemistry offer promising "green" alternatives to traditional industrial processes. ajrconline.org The use of oxalate-based reagents is being explored for the recovery of critical metals from various sources, including spent lithium-ion batteries and ores. ku.eduacs.orgresearchgate.net For example, oxalic acid and ammonium (B1175870) this compound can be used to efficiently extract lithium and precipitate cobalt from LiCoO₂ cathodes, providing a more environmentally friendly and cost-effective recycling process compared to the use of strong inorganic acids. ku.eduacs.org This approach minimizes the emission of harmful pollutants. ku.edu

Furthermore, this compound is relevant to the development of sustainable energy technologies. The hydrogenation of dimethyl oxalate, which can be derived from syngas, presents a sustainable route for the synthesis of ethanol (B145695). scientific.net Additionally, oxalic acid is being investigated as a platform chemical for the production of valuable monomers like glycolic acid, which can be derived from the electrochemical reduction of CO₂. rsc.org This pathway offers a method for CO₂ utilization, contributing to a circular carbon economy. rsc.org The development of bio-based ionic liquids, such as 1,3-diisobutyl imidazolium (B1220033) this compound, also presents a sustainable approach for CO₂ capture and transport. researchgate.netrsc.org

The interdisciplinary study of this compound underscores its importance as a fundamental chemical entity with implications for understanding our universe and developing a more sustainable future.

Table 8.4: Interdisciplinary Roles of this compound

Field Role of this compound/Oxalate Chemistry Specific Application/Process Significance
Astrochemistry Potential component of molecular clustersFormation of hydrogen-bonded clusters in spaceContributes to the understanding of chemical evolution in the universe. acs.orgmdpi.com
Sustainable Chemistry Green reagent for metal recoveryRecycling of lithium and cobalt from batteriesProvides an environmentally friendly alternative to harsh acids. ku.eduacs.org
Precursor for sustainable fuels and chemicalsHydrogenation of dimethyl oxalate to ethanolOffers a renewable route to valuable chemical products. scientific.net
Platform chemical for CO₂ utilizationConversion of CO₂ to oxalic acid and then to monomersContributes to a circular carbon economy. rsc.org
Component of bio-based ionic liquidsCO₂ capture and transportDevelopment of sustainable materials for carbon management. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing hydrogen oxalate salts in laboratory settings?

  • Methodological Answer : this compound salts (e.g., lithium this compound) are typically synthesized by reacting oxalic acid with metal hydroxides or carbonates in aqueous solutions under controlled pH (7–7.5). Characterization involves:

  • Titrimetric analysis : Use potassium permanganate (KMnO₄) in acidic conditions to quantify oxalate via redox titration .
  • X-ray crystallography : Refine crystal structures using programs like SHELX to determine hydrogen-bonding patterns and anion-cation interactions (e.g., infinite this compound chains in serotonin this compound) .
  • Spectrophotometry : Detect oxalate via reactions with titanium(IV) or hydrogen peroxide (H₂O₂), forming measurable complexes (e.g., peroxo-titanium complexes at 400 nm) .

Q. How can researchers ensure accurate quantification of oxalate in biological or environmental samples?

  • Methodological Answer :

  • Enzymatic assays : Use oxalate oxidase to catalyze oxalate degradation into CO₂ and H₂O₂, with H₂O₂ measured colorimetrically .
  • Chromatography : Pair ion chromatography with conductivity detection for high-resolution separation of oxalate from interfering anions .
  • Quality control : Validate measurements using certified reference materials and account for matrix effects (e.g., plasma vs. serum oxalate discrepancies due to intracellular release during clotting) .

Advanced Research Questions

Q. What challenges arise in resolving this compound crystal structures, and how can they be addressed?

  • Methodological Answer :

  • Disorder in hydrogen bonding : this compound anions often form disordered chains in crystals. Use high-resolution X-ray data (e.g., synchrotron sources) and refine structures with SHELXL, applying anisotropic displacement parameters and restraints for hydrogen atoms .
  • Twinned crystals : Employ twin-law detection algorithms in SHELXD and merge datasets post-refinement to improve accuracy .
  • Validation : Cross-check results with spectroscopic data (e.g., IR for hydrogen-bonding motifs) .

Q. How do this compound complexes influence redox reactions in advanced oxidation processes (AOPs)?

  • Methodological Answer :

  • Fenton-like systems : In Fe²⁺/H₂O₂ systems, this compound acts as a ligand to stabilize Fe²⁺, enhancing •OH generation. Monitor reaction kinetics via UV-Vis spectroscopy (e.g., nitrobenzene degradation at 270 nm) .
  • Role of pH : Optimize pH (2.5–3.5) to balance oxalate complexation and Fe²⁺ solubility. Use chelating agents (e.g., EDTA) as controls to isolate oxalate-specific effects .
  • Quenching experiments : Add tert-butanol to scavenge •OH and validate reaction pathways .

Q. How should researchers address contradictory data in oxalate quantification across analytical platforms?

  • Methodological Answer :

  • Cross-validation : Compare enzymatic assays (specific to oxalate) with non-enzymatic methods (e.g., permanganate titration) to identify interference from ascorbate or citrate .
  • Error analysis : Calculate propagated errors from sample preparation (e.g., fluoride oxalate anticoagulants in blood collection tubes to inhibit glycolysis) .
  • Standardization : Adopt IUPAC guidelines for reporting uncertainties in solubility and thermodynamic data .

Q. What safety protocols are critical when handling this compound in experimental settings?

  • Methodological Answer :

  • Engineering controls : Use fume hoods for synthesis steps involving concentrated acids (e.g., H₂SO₄) to prevent inhalation .
  • Personal protective equipment (PPE) : Wear acid-resistant gloves and goggles; maintain emergency showers/eye wash stations .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to avoid oxalate precipitation in plumbing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.